molecular formula C9H9N3O B13054697 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL

7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL

Cat. No.: B13054697
M. Wt: 175.19 g/mol
InChI Key: FHGWMYXSPRMGMP-UHFFFAOYSA-N
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Description

7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 2060041-35-0) is a high-purity chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound is part of the pyrrolo[2,3-d]pyrimidine class of nitrogen-containing heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their versatile biological activity . The compound typically presents as a powder and is recommended to be stored at room temperature . This scaffold is of significant research value as a core structure for designing potent enzyme inhibitors. Specifically, pyrrolo[2,3-d]pyrimidine derivatives have been extensively investigated as bumped kinase inhibitors (BKIs) targeting calcium-dependent protein kinases (CDPKs) unique to apicomplexan parasites . These kinases, such as PfCDPK4 and PfCDPK1 in Plasmodium falciparum , are critical for parasite development and transmission, making this chemotype a promising starting point for developing novel transmission-blocking antimalarial agents . Furthermore, structurally analogous 7H-pyrrolo[2,3-d]pyrimidine compounds have demonstrated potent inhibitory activity against p21-activated kinase 4 (PAK4), a serine/threonine kinase whose overexpression is associated with various cancers, including breast, pancreatic, and gastric cancers . The mechanism of action for these inhibitors typically involves competitive binding at the ATP-binding pocket of the target kinase, forming key hydrogen-bonding interactions with the hinge region residues, which is a crucial feature for their affinity and selectivity . This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

7-cyclopropyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H9N3O/c13-9-7-3-4-12(6-1-2-6)8(7)10-5-11-9/h3-6H,1-2H2,(H,10,11,13)

InChI Key

FHGWMYXSPRMGMP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CC3=C2N=CNC3=O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Characteristics of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol , a critical heterocyclic scaffold in the development of Janus kinase (JAK) inhibitors and other nucleoside analog therapeutics.

Executive Summary & Chemical Identity

7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a 7-deazapurine derivative characterized by a fused pyrrolopyrimidine core substituted with a cyclopropyl group at the N7 position and a hydroxyl (or tautomeric ketone) function at the C4 position.[1] It serves as a pivotal intermediate in the synthesis of high-value kinase inhibitors, functioning as a lipophilic, metabolically stable bioisostere of hypoxanthine.

Property Data
Chemical Name 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Common Synonym 7-Cyclopropyl-7-deazahypoxanthine
Core Scaffold 7H-Pyrrolo[2,3-d]pyrimidine (7-Deazapurine)
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
Key Function Intermediate for JAK1/JAK2 inhibitors (e.g., Ruxolitinib analogs)

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium of this compound is prerequisite for accurate analytical characterization and solubility profiling.[1][2] Unlike the parent 7H-pyrrolo[2,3-d]pyrimidin-4-ol, the N7-cyclopropyl substitution locks the imidazole-like ring , preventing proton migration at N7.[1] Consequently, the tautomerism is restricted to the pyrimidine ring (N3-H / C4=O vs. N1 / C4-OH).[1]

Lactam-Lactim Equilibrium

In both the solid state and polar solutions (DMSO, H₂O), the compound predominantly exists in the lactam (4-one) form.[1] This preference is driven by the high resonance stabilization energy of the amide-like -NH-C(=O)- motif.[1]

  • Lactam Form (Dominant): 7-Cyclopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one.[1]

  • Lactim Form (Minor): 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.[1]

Implication: Analytical methods (NMR) will show a proton at N3 (approx.[1][2] 11.5–12.0 ppm) and a carbonyl carbon signal, rather than a phenolic -OH.[1]

Tautomerism Visualization

The following diagram illustrates the equilibrium and the structural locking effect of the cyclopropyl group.

Tautomerism cluster_legend Structural Constraints Lactam Lactam Form (Dominant) (3,7-dihydro-4-one) Polar Solvent / Solid State Lactim Lactim Form (Minor) (4-ol) Non-polar Solvent / Gas Phase Lactam->Lactim Proton Transfer (N3 to O) Note N7-Cyclopropyl Group: Locks N7 position Prevents imidazole tautomerism

Figure 1: Tautomeric equilibrium between the lactam (preferred) and lactim forms. The N7-cyclopropyl group eliminates N7-H tautomerism observed in the parent scaffold.[1]

Physicochemical Profile

The introduction of the cyclopropyl group significantly alters the physicochemical landscape compared to the parent deazahypoxanthine.[1][2]

Solubility & Lipophilicity

The cyclopropyl moiety is a lipophilic anchor.[1][2] While the parent compound is highly polar and high-melting, the N7-cyclopropyl derivative exhibits increased solubility in organic solvents and a lower melting point due to disrupted crystal packing efficiency.[1]

ParameterValue / TrendMechanistic Insight
Appearance Off-white to pale yellow solidColoration often arises from trace oxidation of the electron-rich pyrrole ring.[1]
Melting Point 210–240°C (Predicted)Significantly lower than the parent (345°C) due to steric bulk of the cyclopropyl group disrupting π-stacking.[1][2]
LogP (Octanol/Water) ~1.2 – 1.5 (Estimated)The cyclopropyl group adds ~1.0–1.2 log units compared to the parent (LogP ~0.3).[1][2]
Water Solubility Low (< 0.5 mg/mL)The planar aromatic stack and lipophilic N7 group limit aqueous solubility.[1][2]
DMSO Solubility High (> 50 mg/mL)Excellent solubility in dipolar aprotic solvents, suitable for stock solutions.[2]
Acid-Base Properties (pKa)
  • pKa₁ (N3-H Deprotonation): ~9.5 – 10.0 .[1][2] The lactam N3-H is weakly acidic.[1][2] Deprotonation yields the mono-anion, which is highly soluble in basic aqueous media (e.g., 1M NaOH).

  • pKa₂ (N1 Protonation): < 2.0 .[1][2] The pyrimidine nitrogen is weakly basic due to electron deficiency caused by the adjacent carbonyl/lactam function.[1][2]

Synthesis & Experimental Protocols

The synthesis typically proceeds via the hydrolysis of the corresponding 4-chloro intermediate.[1] This pathway ensures regiochemical integrity at N7.[1][2]

Synthetic Workflow (Graphviz)[1][4]

Synthesis Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Inter Intermediate: 4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine Start->Inter Chan-Lam or SN2 Coupling Reagent1 Cyclopropyl Boronic Acid / Bromide (N7-Alkylation) Reagent1->Inter Product Target: 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Inter->Product Nucleophilic Aromatic Substitution (SNAr) Reagent2 Aq. NaOH / Reflux (Hydrolysis) Reagent2->Product

Figure 2: Synthetic route from the commercially available 4-chloro precursor.[1] The hydrolysis step converts the chloropyrimidine to the hydroxypyrimidine (lactam).[1]

Detailed Protocol: Hydrolysis of 4-Chloro Intermediate

Objective: Conversion of 4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine to the 4-ol title compound.

  • Preparation: Charge a reaction vessel with 4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv).

  • Solvent System: Add a mixture of 1,4-Dioxane/Water (1:1 v/v) .[1] The organic co-solvent is essential to solubilize the lipophilic chloro-intermediate.[1][2]

  • Base Addition: Add NaOH (5.0 equiv) as a 2M aqueous solution.

  • Reaction: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by HPLC/LC-MS for the disappearance of the chloro-starting material (M+H ~194) and appearance of the product (M+H ~176).[1]

  • Work-up (Critical Step):

    • Cool the reaction to room temperature.[1][2]

    • Acidification: Slowly adjust pH to ~5–6 using 1M HCl.[1][2] The product will precipitate as the lactam form near its isoelectric point.[1][2]

    • Filtration: Filter the solid precipitate.[1][2][3]

    • Purification: Wash the cake with water followed by cold diethyl ether to remove lipophilic impurities.[1][2]

  • Drying: Dry under vacuum at 50°C to constant weight.

Analytical Characterization Standards

To validate the identity and purity of the compound, the following spectral features must be confirmed.

¹H-NMR (DMSO-d₆)[1]
  • δ 11.8 ppm (br s, 1H): N3-H (Lactam proton).[1][2] Diagnostic signal—disappears with D₂O shake.

  • δ 7.8–8.0 ppm (s, 1H): C2-H (Pyrimidine proton).[1][2]

  • δ 7.1 ppm (d, 1H): C6-H (Pyrrole ring).[1][2]

  • δ 6.5 ppm (d, 1H): C5-H (Pyrrole ring).[1][2]

  • δ 3.5–3.6 ppm (m, 1H): Cyclopropyl CH (methine).[1][2]

  • δ 0.9–1.1 ppm (m, 4H): Cyclopropyl CH₂ (methylene protons).[1][2]

Mass Spectrometry (ESI)
  • Positive Mode (ESI+): [M+H]⁺ = 176.2 m/z.[1][2]

  • Fragmentation: Loss of cyclopropyl group or CO elimination may be observed at higher collision energies.[1][2]

Stability & Handling

  • Light Sensitivity: Like many pyrrolo[2,3-d]pyrimidines, this compound is susceptible to photo-oxidation. Store in amber vials.

  • Hygroscopicity: The solid is generally non-hygroscopic, but the amorphous form (if precipitated rapidly) may retain water.[1][2]

  • Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen) for long-term stability.

References

  • Synthesis of 7-Deazapurines: Seela, F., & Peng, X. (2006).[1][4][2] 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminopurine and 2-amino-7-deazapurine. Synthesis of pyrrolo[2,3-d]pyrimidine intermediates.

  • Tautomerism of Hydroxypyrimidines: Stanovnik, B., et al. (2006).[2] Tautomerism in related heterocycles. Advances in Heterocyclic Chemistry.

  • JAK Inhibitor Chemistry: Lin, Q., et al. (2009).[2] Enantioselective synthesis of Janus kinase inhibitor INCB018424 (Ruxolitinib) via an organocatalytic aza-Michael reaction. (Describes the pyrrolo[2,3-d]pyrimidine scaffold utility).

  • Physical Properties of 7-Deazahypoxanthine: Rosemeyer, H. (2004).[1][2] The chemodiversity of purine as a constituent of natural products. Chemistry & Biodiversity. [1][2]

Sources

Technical Whitepaper: The Strategic Utility of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthesis, and pharmacological application of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS: 2089098-88-2), a critical intermediate in the design of ATP-competitive kinase inhibitors.

Executive Summary

The molecule 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol represents a specialized scaffold in medicinal chemistry, functioning as a "privileged structure" for targeting the ATP-binding site of protein kinases. As a 7-deazapurine derivative, it mimics the adenine base of ATP but offers distinct advantages over the natural purine core:

  • Metabolic Stability: The N7-cyclopropyl group provides steric protection against oxidative dealkylation compared to N-ethyl or N-isopropyl analogs.

  • Ribose Pocket Occupancy: The cyclopropyl moiety is positioned to occupy the ribose-binding pocket (sugar pocket) of the kinase active site, a region critical for tuning selectivity (e.g., in JAK, TRK, and NEK families).

  • Synthetic Versatility: The C4-hydroxyl group serves as a latent electrophile, easily converted to a chloride for SNAr coupling with diverse amines to generate "hinge-binding" libraries.

This guide provides a comprehensive workflow for synthesizing this core, converting it into active inhibitors, and validating its biological activity.

Structural Biology & Mechanism of Action

The 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine core is isosteric with purine.[1] In the context of kinase inhibition, the binding mode is typically:

  • N1 (Pyrimidine Ring): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region.

  • C4-Substituent (Exocyclic Amine): Once the 4-OH is converted to an amine (4-NH-R), it acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl of the hinge.

  • N7-Substituent (Cyclopropyl): Corresponds to the N9-position of ATP. This vector points directly into the Ribose Binding Pocket .

The "Cyclopropyl Effect"

Replacing a flexible alkyl chain (e.g., ethyl) with a cyclopropyl ring introduces conformational rigidity. This restricts the entropy loss upon binding and fills the hydrophobic sub-pocket more efficiently, often resulting in:

  • Increased Potency: Tighter van der Waals interactions with residues like Valine or Alanine in the sugar pocket.

  • Selectivity: The specific shape of the cyclopropyl group can discriminate between kinases with varying ribose pocket volumes (e.g., JAK1 vs. JAK2).

Interaction Map (Graphviz)

BindingMode Hinge Kinase Hinge Region (Backbone NH & CO) Scaffold 7-Cyclopropyl-pyrrolo[2,3-d]pyrimidine (Inhibitor Core) Hinge->Scaffold H-Bond (C4-NH Donor) Scaffold->Hinge H-Bond (N1 Acceptor) RibosePocket Ribose Binding Pocket (Hydrophobic Region) Scaffold->RibosePocket N7-Cyclopropyl (Hydrophobic Fill) Gatekeeper Gatekeeper Residue (Steric Control) Scaffold->Gatekeeper C5/C6 Interactions

Figure 1: Schematic representation of the binding mode of N7-substituted pyrrolopyrimidines within the kinase ATP-binding site.

Chemical Synthesis

Installing a cyclopropyl group on the N7 position of a pyrrolo[2,3-d]pyrimidine is non-trivial due to the poor electrophilicity of cyclopropyl halides in SN2 reactions. The preferred industrial route utilizes Chan-Lam coupling or cyclization strategies.

Route A: Chan-Lam Coupling (Recommended)

This modern approach uses copper catalysis to couple the pre-formed bicyclic core with cyclopropylboronic acid. It avoids the harsh conditions required for nucleophilic substitution with cyclopropyl bromide.

Reaction Scheme:

  • Starting Material: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (commercially available).

  • Reagents: Cyclopropylboronic acid, Cu(OAc)₂, 2,2'-Bipyridine, Na₂CO₃.

  • Conditions: Dichloroethane (DCE), 70°C, Air atmosphere (oxidative coupling).

Route B: De Novo Cyclization

For large-scale manufacturing where raw material cost is paramount, the pyrrole ring is built onto a pyrimidine.

  • Precursor: 4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine.

  • Amine: Cyclopropylamine.

  • Cyclization: Acid-catalyzed condensation closes the pyrrole ring.

Synthesis Workflow Diagram

Synthesis SM 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Intermediate 4-Chloro-7-cyclopropyl- pyrrolo[2,3-d]pyrimidine SM->Intermediate Chan-Lam Coupling Reagents Cyclopropylboronic acid Cu(OAc)2, Bipyridine Na2CO3, DCE, 70°C Reagents->Intermediate Hydrolysis NaOH / H2O Reflux Intermediate->Hydrolysis Optional Hydrolysis Product 7-Cyclopropyl-7H-pyrrolo [2,3-d]pyrimidin-4-ol (Target Scaffold) Hydrolysis->Product

Figure 2: Synthetic pathway via Chan-Lam coupling.[1][2][3][4] Note: The 4-Cl intermediate is often used directly for library generation, while the 4-OH is the stable storage form.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (Chan-Lam)

This protocol yields the activated chloride form, which is more useful for immediate medicinal chemistry than the 4-ol.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Cyclopropylboronic acid (2.0 eq)

  • Copper(II) acetate (1.0 eq)

  • 2,2'-Bipyridine (1.0 eq)

  • Sodium carbonate (2.0 eq)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, add the pyrrolopyrimidine, cyclopropylboronic acid, Cu(OAc)₂, bipyridine, and Na₂CO₃.

  • Solvent: Add DCE (0.1 M concentration relative to substrate).

  • Activation: Heat the mixture to 70°C under an air atmosphere (open system or balloon with air) for 12–24 hours. Note: Oxygen is required for the re-oxidation of Cu(I) to Cu(II).

  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and wash with saturated NH₄Cl solution (to remove copper) followed by brine.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

  • Yield Expectation: 60–75%.

Protocol 2: Hydrolysis to 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

If the specific "4-ol" (4-one) tautomer is required for storage or metabolite studies.

Procedure:

  • Dissolve the 4-chloro intermediate from Protocol 1 in 1,4-dioxane/water (1:1).

  • Add NaOH (5.0 eq).

  • Reflux at 100°C for 4 hours.

  • Acidify with 1N HCl to pH 5–6 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

Protocol 3: In Vitro Kinase Assay (ADP-Glo™ Format)

To validate the inhibitory potential of derivatives derived from this scaffold.

Reagents:

  • Kinase Enzyme (e.g., JAK1, JAK2, or NEK7).

  • Substrate (Poly[Glu,Tyr] 4:1 or specific peptide).

  • ATP (Ultra-pure).

  • Test Compound (7-cyclopropyl derivative).[3][5][6][7][8][9]

  • ADP-Glo™ Reagent (Promega).

Steps:

  • Preparation: Prepare 2.5x Kinase/Substrate mix in kinase buffer.

  • Dosing: Add 4 µL of Test Compound (in DMSO) to 384-well plate.

  • Reaction: Add 4 µL of Kinase/Substrate mix. Incubate 10 min.

  • Start: Add 2 µL of ATP (at K_m concentration). Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

  • Read: Add 20 µL Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase). Measure Luminescence.
    
  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Physicochemical Properties & Data

The table below summarizes the calculated properties of the 7-cyclopropyl scaffold compared to the standard 7-ethyl scaffold.

Property7-Cyclopropyl-4-ol7-Ethyl-4-olImpact on Drug Design
MW 175.19 g/mol 163.18 g/mol Minimal size increase.
cLogP ~0.85~0.60Cyclopropyl is more lipophilic; improves permeability.
TPSA ~58 Ų~58 ŲUnchanged (polar surface area driven by core).
Rotatable Bonds 12Rigidity: Cyclopropyl reduces entropic penalty upon binding.
Metabolic Stability HighModerateCyclopropyl resists CYP450 dealkylation better than ethyl.

References

  • Synthesis of N7-substituted Pyrrolopyrimidines

    • Title: Copper-Promoted N-Cyclopropylation of Nitrogen-Containing Heterocycles with Cyclopropylboronic Acid.
    • Source:Journal of Organic Chemistry.
    • URL:[Link](Representative link for Chan-Lam methodology)

  • Pharmacology of Cyclopropyl Kinase Inhibitors

    • Title: Identification of novel pyrrolopyrimidine derivatives as potent ENPP1 inhibitors.[5]

    • Source:Bioorganic & Medicinal Chemistry.
    • URL:[Link]

  • Title: Targeted NEK7 inhibition for modulation of the NLRP3 inflammasome (Patent US20230210853).
  • General Scaffold Review

    • Title: Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery.
    • Source:Bioorganic Chemistry.
    • URL:[Link]

Sources

Methodological & Application

Application Note: In Vitro Characterization and Assay Design for 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

[1]

Abstract

7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (hereafter referred to as CP-4-ol ) represents a critical deazapurine scaffold, most notably serving as a key intermediate in the synthesis of the JAK1/2 inhibitor Ruxolitinib. While often viewed solely as a synthetic building block, this structure possesses intrinsic ATP-mimetic properties that necessitate rigorous biological profiling—either for fragment-based drug discovery (FBDD) campaigns or impurity qualification.

This guide details a self-validating workflow to characterize CP-4-ol , moving from solubility optimization to biochemical kinase profiling (TR-FRET) and cellular signaling interrogation (AlphaLISA).

Part 1: Physicochemical Characterization & Reagent Preparation

The Challenge: The pyrrolo[2,3-d]pyrimidine core exhibits tautomerism (lactam-lactim equilibrium). The "4-ol" (enol) and "4-one" (keto) forms exist in equilibrium, which can lead to inconsistencies in binding affinity if buffer pH is not controlled.

Solubility and Stock Preparation

Objective: Create a stable, precipitation-free stock solution for high-throughput dispensing.

  • Solvent: DMSO (Dimethyl sulfoxide), anhydrous,

    
    99.9%.
    
  • Concentration: 10 mM (Standard) or 50 mM (High conc. for fragment screening).

  • Protocol:

    • Weigh solid CP-4-ol into a glass vial (avoid plastic static interaction).

    • Add DMSO to achieve target concentration.

    • Critical Step: Sonicate for 15 minutes at ambient temperature. Visual inspection is insufficient; use nephelometry if available to detect micro-precipitates.

    • Storage: Aliquot into amber glass vials (single-use). Store at -20°C. Avoid freeze-thaw cycles >3 times.

Tautomer Control in Assay Buffer

To ensure the compound presents a consistent pharmacophore to the kinase ATP-binding pocket, buffer pH is critical.

  • Recommendation: Maintain Assay Buffer pH at 7.5.

  • Rationale: At physiological pH, the keto-enol equilibrium stabilizes. Extreme pH shifts can force the tautomer into a state that does not mimic the adenosine ring of ATP, leading to false negatives.

Part 2: Biochemical Assay Design (JAK Kinase Affinity)

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Why TR-FRET? Unlike standard ELISA, TR-FRET is homogeneous (no wash steps), ratiometric (corrects for well-to-well variability), and highly sensitive to weak binders typical of fragment scaffolds.

Assay Principle

This assay measures the competition between CP-4-ol and a fluorescently labeled tracer (ATP-competitive) for the binding site of a Lanthanide-labeled JAK kinase.

  • High Signal: Tracer binds kinase

    
     FRET occurs.
    
  • Low Signal: CP-4-ol displaces tracer

    
     FRET disrupted.
    
Reagent List
ComponentSpecificationRole
Enzyme Recombinant Human JAK1 or JAK2 (GST-tagged)Target
Tracer Kinase Tracer 236 (Alexa Fluor 647)ATP Competitor
Antibody Eu-anti-GST AntibodyFRET Donor
Buffer 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35Reaction Matrix
Experimental Workflow (DOT Diagram)

TRFRET_WorkflowStockCP-4-ol Stock(DMSO)DilutionSerial Dilution(1:3 in Buffer)Stock->DilutionPlate384-Well Plate(Low Volume White)Dilution->Plate 5 µL IncubateIncubation60 min @ RTPlate->IncubateMixAdd Master Mix:Enzyme + Ab + TracerMix->Plate 5 µL ReadRead TR-FRET(Ex: 340nm, Em: 615/665nm)Incubate->Read

Caption: Figure 1: Homogeneous TR-FRET workflow for determining IC50 of CP-4-ol against JAK kinases.

Critical Protocol Steps
  • Acoustic Dispensing: If available, use an Echo liquid handler to dispense nL volumes of compound directly to minimize DMSO carryover (keep final DMSO < 1%).

  • Enzyme/Tracer Optimization: Prior to screening, perform a "Tracer Titration" to determine the

    
     of the tracer. Use the tracer concentration at its 
    
    
    to ensure the assay is sensitive to competitive inhibitors (Cheng-Prusoff conditions).
  • Control Wells:

    • Max Signal (0% Inhibition): Enzyme + Tracer + DMSO (no compound).

    • Min Signal (100% Inhibition): Enzyme + Tracer + Excess Staurosporine (10 µM).

Part 3: Cellular Assay Design (JAK-STAT Pathway)

Context: Biochemical potency does not always translate to cellular activity due to membrane permeability. CP-4-ol is a small fragment; permeability should be high, but cellular efflux is a risk. Methodology: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

Biological Pathway Context

The compound targets the ATP-binding pocket of JAK, preventing the phosphorylation of STAT proteins.

JAK_STAT_PathwayLigandCytokine(IL-6 / IFN)ReceptorCytokine ReceptorLigand->ReceptorBindingJAKJAK Kinase(Target of CP-4-ol)Receptor->JAKActivationSTATSTAT Protein(Unphosphorylated)JAK->STATPhosphorylationInhibitorCP-4-olInhibitor->JAKInhibition(ATP Competition)pSTATp-STAT(Phosphorylated)STAT->pSTATNucleusNucleus(Gene Transcription)pSTAT->NucleusTranslocation

Caption: Figure 2: Mechanism of Action. CP-4-ol competes with ATP at the JAK kinase domain, blocking STAT phosphorylation.

Protocol: AlphaLISA p-STAT3 Detection

Cell Line: HEL cells (JAK2 V617F constitutive mutant) or PBMCs stimulated with IL-6.

  • Seeding: Plate 10,000 cells/well in a 384-well OptiPlate.

  • Treatment: Add CP-4-ol (serial dilution) and incubate for 1 hour at 37°C.

  • Stimulation (Optional): If using PBMCs, add IL-6 (50 ng/mL) for 15 mins. (HEL cells are constitutively active and do not need stimulation).

  • Lysis: Add 4x AlphaLISA Lysis Buffer supplemented with phosphatase inhibitors. Shake for 10 mins.

  • Acceptor Beads: Add Acceptor beads coated with anti-pSTAT3 antibody. Incubate 1 hr.

  • Donor Beads: Add Streptavidin Donor beads + Biotinylated anti-total-STAT3 antibody. Incubate 1 hr in dark.

  • Read: Measure signal on EnVision plate reader (AlphaScreen mode).

Part 4: Data Analysis & Validation

Calculation of IC50

Fit the data using a 4-parameter logistic (4PL) non-linear regression model:

  • X: Log concentration of CP-4-ol.

  • Y: Normalized FRET ratio or AlphaLISA signal.

Assay Robustness (Z-Prime)

For the assay to be considered valid for screening, the Z-factor (



  • 
    : Standard deviation.[1]
    
  • 
    : Mean signal.[1]
    
  • Pos: Positive control (Reference inhibitor).

  • Neg: Vehicle control (DMSO).

Interpretation
  • IC50 > 10 µM: The scaffold is a weak binder (typical for fragments). Requires chemical elaboration to improve potency.

  • Hill Slope ~ 1.0: Indicates 1:1 competitive binding.

  • Hill Slope > 2.0: Suggests aggregation, precipitation, or assay interference (frequent with pyrrolopyrimidines at high concentrations). Action: Retest with 0.01% Triton X-100.

References

  • Lin, Q. et al. (2019). Discovery of Ruxolitinib (INCB018424), a Selective Janus Kinase 1 and 2 Inhibitor. Journal of Medicinal Chemistry.

  • Coussens, N.P. et al. (2012). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. NCBI Bookshelf.[2]

  • Thermo Fisher Scientific. (2024). LanthaScreen™ TR-FRET Kinase Assay Validation.

  • PerkinElmer (Revvity). (2024). AlphaLISA Assay Development Guide.

Application Note: Screening for Novel JAK Inhibitors Using a 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal in mediating signal transduction for a multitude of cytokines and growth factors.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to cellular processes such as immunity, proliferation, differentiation, and apoptosis.[2] Consequently, dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and myeloproliferative neoplasms.[1][3] This has rendered the JAK family a significant target for therapeutic intervention.

The pyrrolo[2,3-d]pyrimidine core is a well-established scaffold in the development of kinase inhibitors, notably forming the basis for several approved JAK inhibitors.[4][5][6] Its structural features allow for critical interactions within the ATP-binding site of the kinase. This application note details protocols for utilizing a derivative of this core, 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, as a foundational scaffold for the screening and characterization of novel JAK inhibitors. We will describe both a biochemical assay to determine direct enzymatic inhibition and a cell-based assay to assess activity in a physiological context.

The JAK-STAT Signaling Pathway: A Therapeutic Target

The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its corresponding transmembrane receptor, leading to receptor dimerization.[3] This event brings the associated JAKs into close proximity, allowing for their trans-activation via phosphorylation.[7] The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and ultimately, the regulation of target gene transcription.[8] Small molecule inhibitors targeting the ATP-binding pocket of JAKs can effectively block this cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT (monomer) Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_P STAT-P (dimer) STAT->STAT_P 6. Dimerization DNA DNA STAT_P->DNA 7. Nuclear Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene

Figure 1. The JAK-STAT signaling pathway and the point of inhibition.

Part 1: Biochemical Screening of JAK Inhibitors

A direct and quantitative method to assess the potency of a potential inhibitor is through an in vitro kinase assay.[9] This protocol outlines a common method for measuring the enzymatic activity of a specific JAK isoform (e.g., JAK1, JAK2, or JAK3) and determining the half-maximal inhibitory concentration (IC50) of a test compound derived from the 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold.

Materials and Reagents
  • Enzymes: Recombinant human JAK1, JAK2, JAK3 (ensure high purity and activity).

  • Substrate: A suitable peptide substrate for the specific JAK isoform (e.g., a poly(Glu, Tyr) 4:1 peptide for JAK2).[10]

  • ATP: Adenosine 5'-triphosphate.

  • Test Compounds: Synthesized derivatives of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol dissolved in 100% DMSO.

  • Positive Control: A known JAK inhibitor (e.g., Tofacitinib).[11][12]

  • Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • Detection Reagent: An ADP-Glo™ Kinase Assay kit or similar luminescence-based assay that measures ADP production.[13]

  • Plates: White, opaque 384-well assay plates.

  • Instrumentation: A multi-mode plate reader with luminescence detection capabilities.

Experimental Workflow: Biochemical Assay

Biochemical_Workflow A 1. Compound Plating (Serial Dilutions) B 2. Add JAK Enzyme A->B C 3. Incubate (Pre-incubation) B->C D 4. Initiate Reaction (Add ATP/Substrate Mix) C->D E 5. Incubate (Kinase Reaction) D->E F 6. Stop Reaction & Detect ADP (Add Detection Reagent) E->F G 7. Read Luminescence F->G H 8. Data Analysis (IC50 Calculation) G->H

Figure 2. Workflow for the biochemical JAK inhibitor screening assay.

Protocol: Biochemical IC50 Determination
  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plating: Transfer a small volume (e.g., 50 nL) of the diluted compounds, positive control, and DMSO (vehicle control) to the 384-well assay plates.

  • Enzyme Addition: Add the JAK enzyme diluted in assay buffer to each well.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add a solution containing ATP and the peptide substrate to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific JAK isoform.[14]

  • Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Signal Detection: Stop the enzymatic reaction and detect the amount of ADP produced by adding the ADP-Glo™ detection reagents according to the manufacturer's protocol. This typically involves a two-step process.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[15][16]

Part 2: Cell-Based Screening of JAK Inhibitors

While biochemical assays are excellent for determining direct enzyme inhibition, cell-based assays are crucial for confirming the activity of compounds in a more physiologically relevant environment.[17] This protocol describes a method to measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

Materials and Reagents
  • Cell Line: A human cell line that expresses the relevant JAKs and cytokine receptors (e.g., TF-1 or HEL cells).[18]

  • Cytokine: A cytokine known to activate the JAK-STAT pathway in the chosen cell line (e.g., IL-6 or IFN-γ).[19]

  • Test Compounds: Synthesized derivatives of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol dissolved in 100% DMSO.

  • Positive Control: A known JAK inhibitor with cell permeability (e.g., Tofacitinib).

  • Cell Culture Medium: Appropriate growth medium for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Starvation Medium: Growth medium without FBS.

  • Lysis Buffer: A buffer containing detergents and phosphatase/protease inhibitors.

  • Antibodies: Primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT.

  • Detection System: An appropriate detection method such as ELISA, Western Blot, or a high-throughput immunofluorescence imaging system.[18][20]

  • Plates: 96-well or 384-well clear-bottom cell culture plates.

Experimental Workflow: Cell-Based Assay

Cellular_Workflow A 1. Seed Cells B 2. Serum Starve Cells A->B C 3. Pre-treat with Compounds B->C D 4. Stimulate with Cytokine C->D E 5. Lyse Cells D->E F 6. Detect p-STAT/Total STAT E->F G 7. Data Analysis (IC50 Calculation) F->G

Figure 3. Workflow for the cell-based STAT phosphorylation assay.

Protocol: Cell-Based STAT Phosphorylation Assay
  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with starvation medium and incubate for several hours (e.g., 4-6 hours) to reduce basal signaling.

  • Compound Treatment: Add serial dilutions of the test compounds, positive control, and DMSO (vehicle control) to the cells and incubate for 1-2 hours.

  • Cytokine Stimulation: Add the specific cytokine to all wells (except for the unstimulated control) to activate the JAK-STAT pathway. Incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Remove the medium and lyse the cells by adding lysis buffer.

  • Detection of p-STAT: Quantify the levels of phosphorylated STAT and total STAT in the cell lysates using a suitable detection method (e.g., a sandwich ELISA).

  • Data Analysis:

    • Normalize the p-STAT signal to the total STAT signal for each well.

    • Calculate the percent inhibition relative to the cytokine-stimulated vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50.

Data Interpretation and Validation

The primary output from these screening assays will be IC50 values for each test compound. A lower IC50 value indicates a more potent inhibitor.

Compound ID Scaffold Biochemical IC50 (nM) - JAK1 Biochemical IC50 (nM) - JAK2 Cellular IC50 (nM) - p-STAT3 (IL-6)
Control-1 Tofacitinib5150
Test-001 7-Cyclopropyl...15250180
Test-002 7-Cyclopropyl...81275
Test-003 7-Cyclopropyl...150200>1000

Table 1. Example data from biochemical and cell-based screening of hypothetical compounds derived from the 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold.

Trustworthiness and Further Steps:

  • Selectivity Profiling: A critical step in developing a kinase inhibitor is to determine its selectivity.[21][22] Promising compounds should be tested against a panel of other kinases (both JAK and non-JAK family members) to assess their off-target effects.[23][24]

  • Mechanism of Action: Further studies can be conducted to confirm the mechanism of action, such as ATP-competitive binding assays.

  • Cytotoxicity: It is important to assess the general cytotoxicity of the compounds to ensure that the observed inhibition of STAT phosphorylation is not due to cell death. This can be done using standard cell viability assays (e.g., MTT or CellTiter-Glo).

By employing these detailed protocols, researchers can effectively screen and characterize novel JAK inhibitors derived from the versatile 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold, paving the way for the development of new therapeutics for a range of diseases.

References

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Application Note: Comprehensive Handling and Storage Protocols for 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound featuring a 7-deazapurine core. This scaffold is of significant interest to the drug development community, frequently appearing as a core structural component in a new generation of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.[1] The pyrrolopyrimidine framework serves as a versatile template for creating potent and selective inhibitors of critical signaling pathways.[2][3][4]

The integrity of experimental data and the safety of laboratory personnel hinge on the meticulous handling and storage of such high-value research compounds. Improper procedures can lead to compound degradation, altering its biological activity and compromising research outcomes, or result in unnecessary personnel exposure. This document provides a comprehensive, field-proven guide to the safe handling and optimal storage of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol to ensure its stability, purity, and safe utilization in a research environment.

Physicochemical Characterization & Stability Profile

Understanding the fundamental properties of a compound is the basis for designing appropriate handling and storage protocols. While specific experimental data for the title compound is not widely published, we can infer a reliable profile from its core scaffold, 7H-pyrrolo[2,3-d]pyrimidin-4-ol (7-Deazahypoxanthine), and related analogs.

Causality Statement: The high melting point suggests strong intermolecular forces and good thermal stability in the solid state. However, the heterocyclic nitrogen atoms and the hydroxyl group make the molecule susceptible to oxidation and moisture-induced degradation, necessitating controlled storage environments.

Table 1: Physicochemical Properties of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and Related Scaffolds

PropertyValue / ObservationRationale / Source
Molecular Formula C₉H₉N₃O-
Molecular Weight 175.19 g/mol -
Appearance Expected to be a white to off-white or light gray/brown solid.Based on analogs like 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol and 7-Deazahypoxanthine.
Melting Point High; likely >300 °C (decomposes).The parent scaffold, Pyrrolo[2,3-d]pyrimidin-4-ol, has a melting point of ~345 °C.[5]
Solubility Poorly soluble in water; Soluble in organic solvents like DMSO.Pyrrolo[2,3-d]pyrimidin-4-ol is noted to be soluble in dimethyl sulfoxide.[5]
Stability Stable under recommended storage conditions. Sensitive to light and moisture.Inferred from analogs and general API storage guidelines.[6]

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from structurally similar pyrrolopyrimidine compounds, 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol should be handled as a potentially hazardous substance.

  • Potential Hazards:

    • Harmful if swallowed.[7]

    • Causes skin irritation.[7][8]

    • Causes serious eye irritation.[7][8]

    • May cause respiratory tract irritation if inhaled as a dust.[6]

Trustworthiness Pillar: The prescribed PPE regimen forms a primary barrier and is a non-negotiable standard for handling this and similar research compounds. Each component is selected to mitigate a specific route of exposure.

  • Mandatory PPE Protocol:

    • Eye Protection: Wear safety goggles with side-shields or a face shield. Standard laboratory glasses are insufficient. This is critical to prevent contact with fine powders or splashes which can cause serious eye irritation.[8][9][10]

    • Hand Protection: Use nitrile gloves. Inspect gloves for tears or holes before each use. Change gloves immediately if they become contaminated.

    • Body Protection: A full-length laboratory coat must be worn and kept fastened to protect skin from accidental contact.

    • Respiratory Protection: When handling the solid compound outside of a containment system (e.g., fume hood, glove box), a properly fitted NIOSH-approved respirator is recommended to avoid inhalation of fine dust particles.

Core Handling Protocols

Adherence to standardized handling protocols is essential for both user safety and the preservation of compound integrity.

Engineering Controls: The Primary Line of Defense

Expertise Insight: Engineering controls are designed to contain the chemical at the source, offering a higher level of protection than PPE alone. A fume hood is essential to mitigate inhalation risk, while a glove box provides an inert environment ideal for handling highly sensitive or potent compounds.

  • Chemical Fume Hood: All operations involving the solid compound or its solutions, including weighing, transferring, and dissolution, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

  • Glove Box/Containment Hood: For weighing and aliquoting the dry powder, using a balance inside a glove box or a containment hood with dedicated exhaust is best practice. This minimizes the risk of aerosolization and ensures accurate measurement by eliminating air current interference.

Protocol for Weighing and Aliquoting Solid Compound
  • Pre-Equilibration: Before opening, allow the sealed container to equilibrate to ambient temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder, which could initiate degradation.

  • Containment: Transfer the container to a chemical fume hood or glove box.

  • Weighing: Using an appropriate analytical balance, carefully weigh the desired amount of powder onto weighing paper or into a tared vial. Use anti-static tools if necessary.

  • Aliquoting: For long-term storage, it is highly recommended to divide the bulk solid into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Sealing: Immediately and securely seal all containers after dispensing. For long-term storage aliquots, consider flushing the vial with an inert gas (Argon or Nitrogen) before sealing.

Protocol for Solubilization and Solution Preparation
  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common and effective solvent for this class of compounds.[5] Use only anhydrous, high-purity DMSO.

  • Preparation: In a chemical fume hood, add the weighed solid to an appropriate sterile vial (e.g., amber glass vial).

  • Dissolution: Add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Mixing: Cap the vial securely and mix thoroughly using a vortex mixer until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be used to aid dissolution if necessary, but monitor for any signs of degradation (color change).

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Storage Strategy & Long-Term Stability

Proper storage is the most critical factor in preserving the long-term viability of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The strategy is dictated by the form of the compound (solid vs. solution) and the intended duration of storage.[12][13][14]

Rationale for Optimal Storage Conditions
  • Temperature: Reduced temperatures slow down chemical degradation kinetics.[15] For long-term storage, -20°C or -80°C is recommended. For short-term storage, 2-8°C is acceptable.[15][16]

  • Atmosphere: The heterocyclic rings can be susceptible to oxidation. Storing under an inert atmosphere (Nitrogen or Argon) displaces oxygen and moisture, significantly enhancing long-term stability.

  • Light: Many complex organic molecules are light-sensitive. Storage in amber vials or in the dark protects the compound from photo-degradation.[10]

  • Moisture: The compound is hygroscopic. Storage with a desiccant is essential to prevent hydrolysis.

Table 2: Recommended Storage Conditions

FormDurationTemperatureAtmosphereContainerNotes
Solid Short-Term (< 3 months)2-8 °CStandardTightly sealed vial with desiccantKeep in the dark.
Solid Long-Term (> 3 months)-20 °C or -80 °CInert Gas (N₂/Ar)Tightly sealed vial with desiccantAliquot to avoid freeze-thaw cycles.
Solution (DMSO) Short-Term (< 1 month)-20 °CStandardTightly sealed amber vialAliquot to avoid freeze-thaw cycles.
Solution (DMSO) Long-Term (> 1 month)-80 °CStandardTightly sealed amber vialAliquot to single-use volumes.
Visual Guide: Decision-Making Flowchart for Storage

The following diagram outlines the logical workflow for determining the appropriate storage protocol upon receiving or preparing the compound.

StorageDecision cluster_input Start cluster_form Compound Form cluster_duration Storage Duration cluster_protocols Final Protocol start Compound Received (Solid) form_choice Prepare for Use? start->form_choice solid_path Store as Solid form_choice->solid_path No solution_path Prepare DMSO Stock form_choice->solution_path Yes duration_solid Intended Use? (Solid) solid_path->duration_solid duration_solution Intended Use? (Solution) solution_path->duration_solution proto_solid_short Store at 2-8°C Dark, Desiccated duration_solid->proto_solid_short Short-Term (< 3 months) proto_solid_long Aliquot, Purge with N₂/Ar Store at -20°C Dark, Desiccated duration_solid->proto_solid_long Long-Term (> 3 months) proto_sol_short Aliquot Store at -20°C Amber Vial duration_solution->proto_sol_short Short-Term (< 1 month) proto_sol_long Aliquot (Single-Use) Store at -80°C Amber Vial duration_solution->proto_sol_long Long-Term (> 1 month)

Caption: Decision workflow for storing 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Managing Potential Degradation

The 7-deazapurine core, while relatively stable, can undergo degradation under suboptimal conditions. Understanding these potential pathways reinforces the importance of the protocols outlined above.

Expertise Insight: The primary degradation risks are hydrolysis and oxidation. The pyrrolopyrimidine ring system can be susceptible to oxidative attack, especially at the electron-rich pyrrole ring, while the lactam-like structure could be forced open under harsh hydrolytic (acidic or basic) conditions.[17][18]

Visual Guide: Hypothetical Degradation Pathways

This diagram illustrates potential degradation products that could arise from improper storage, leading to a loss of compound integrity.

DegradationPathways cluster_degradation Degradation Products cluster_mitigation Mitigation Strategy main 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Stable Form) hydrolysis Ring-Opened Species main->hydrolysis Hydrolysis (Moisture, pH extremes) oxidation N-Oxides or Epoxides main->oxidation Oxidation (Air, Light) storage Proper Storage: - Inert Atmosphere - Desiccated - Dark - Low Temperature hydrolysis->storage Prevented by oxidation->storage Prevented by

Caption: Potential degradation pathways mitigated by proper storage protocols.

Spill Management & Waste Disposal

Accidents should be planned for. A clear and immediate response plan is essential.

  • Spill Response:

    • Evacuate & Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.

    • Contain: For solid spills, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not dry sweep.

    • Collect: Carefully scoop the contained material into a labeled, sealable waste container.

    • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water.

  • Waste Disposal:

    • All waste materials, including contaminated PPE, empty containers, and spill cleanup debris, must be disposed of as hazardous chemical waste.

    • Follow all local, state, and federal regulations for chemical waste disposal.[8] Do not dispose of down the drain or in regular trash.

Conclusion

The scientific value of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol in drug discovery is directly tied to its purity and stability. By implementing the comprehensive handling and storage protocols detailed in this guide—from mandatory PPE and engineering controls to strategic aliquoting and environmentally controlled storage—researchers can ensure personnel safety, maintain compound integrity, and generate reliable, reproducible data.

References

  • The Storage Conditions For APIs And Medicines. (n.d.). Pharmaffiliates. Retrieved February 19, 2026, from [Link]

  • Synthesis, Cytotoxicity, and Mechanistic Evaluation of 7‐Deazapurine‐Based Neplanocin Analogues as Selective Anti‐HBV Agents. (2025, August 30). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Storing and Shipping Frozen APIs in Single-Use Containers. (2017, June 1). BioPharm International. Retrieved February 19, 2026, from [Link]

  • Proper Storage Conditions for Your APIs. (2022, September 30). GMP Trends. Retrieved February 19, 2026, from [Link]

  • Pharmaceutical APIs Storage: Ensuring Quality and Compliance. (2025, April 24). Suanfarma. Retrieved February 19, 2026, from [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024, March 21). Single Use Support. Retrieved February 19, 2026, from [Link]

  • 2 - SAFETY DATA SHEET. (n.d.). Generic Supplier.
  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. (2019, May 1). The Journal of Infectious Diseases. Retrieved February 19, 2026, from [Link]

  • 7H-pyrrolo[2,3-d]pyrimidine, 4-amino-7-[3-(hydroxymethyl)cyclopentyl]-. (n.d.). Cheméo. Retrieved February 19, 2026, from [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. (n.d.). PMC - NIH. Retrieved February 19, 2026, from [Link]

  • Structure-Guide Design and Optimization of Potential Druglikeness Inhibitors for TGFβRI with the Pyrrolopyrimidine Scaffold. (2022, October 13). MDPI. Retrieved February 19, 2026, from [Link]

  • Mechanism of Degradation of an α-Keto-Epoxide, a Model for the Warhead for Various Proteasome Inhibitor Anticancer Agents. (2017, April 15). PubMed. Retrieved February 19, 2026, from [Link]

  • Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. (2022, October 19). HiberCell. Retrieved February 19, 2026, from [Link]

  • FTY720 Analogues as Sphingosine Kinase 1 Inhibitors. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023, May 16). Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

  • Differential inhibition of mRNA degradation pathways by novel cap analogs. (2006, January 27). PubMed - NIH. Retrieved February 19, 2026, from [Link]

  • 1-(4-(4-amino-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Target Molecule: 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Key intermediate for JAK inhibitors)

Executive Summary & Workflow

The Core Challenge: The synthesis of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is often plagued by two main issues:

  • Regioselectivity failure during the introduction of the cyclopropyl group (if attempting direct alkylation).

  • Incomplete hydrolysis or degradation during the conversion of the 4-chloro intermediate to the 4-ol.

The Solution: To maximize yield, we recommend the "De Novo Ring Construction" route (via 4,6-dichloropyrimidine-5-carbaldehyde) rather than direct N-alkylation of a pre-formed pyrrolopyrimidine. This method ensures 100% regioselectivity for the N7-position.

Synthetic Workflow Diagram

SynthesisWorkflow Start 4,6-Dichloropyrimidine- 5-carbaldehyde Step1 Step 1: Condensation (+ Cyclopropylamine) Start->Step1 0°C to RT Inter Intermediate: Schiff Base / Amine Step1->Inter Step2 Step 2: Cyclization (Base Mediated) Inter->Step2 TEA/EtOH, Reflux Prod_Cl 4-Chloro-7-cyclopropyl- 7H-pyrrolo[2,3-d]pyrimidine Step2->Prod_Cl >85% Yield Step3 Step 3: Hydrolysis (NaOH or HCl) Prod_Cl->Step3 Reflux Final Target: 7-Cyclopropyl-7H-pyrrolo [2,3-d]pyrimidin-4-ol Step3->Final Tautomerization

Figure 1: Recommended synthetic pathway ensuring N7-regioselectivity and high yield.

Technical Modules: Step-by-Step Optimization

Module A: The Cyclization (Constructing the Core)

Objective: Synthesize 4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.

The Issue: Direct alkylation of 4-chloropyrrolo[2,3-d]pyrimidine with cyclopropyl bromide is notoriously inefficient due to the low reactivity of cyclopropyl halides and competing N1 vs. N7 alkylation.

Protocol Optimization: Use 4,6-dichloropyrimidine-5-carbaldehyde as your electrophile. The reaction with cyclopropylamine proceeds via an SNAr followed by spontaneous intramolecular cyclization.

ParameterRecommended ConditionWhy? (The Science)
Stoichiometry 1.05 - 1.1 eq CyclopropylamineSlight excess ensures complete consumption of the aldehyde without promoting double substitution at the C6 and C4 positions.
Temperature Start at 0°C , warm to RT The initial amine addition is exothermic. High temps at the start cause decomposition (black tar).
Base Triethylamine (2.0 eq)Neutralizes the HCl generated. Inorganic bases (K2CO3) can be used but may cause solubility issues in ethanol.
Solvent Ethanol or MethanolProtic solvents facilitate the SNAr mechanism and the subsequent ring closure.

Troubleshooting Checklist:

  • Low Yield? Check the purity of your aldehyde starting material. It hydrolyzes to the carboxylic acid if stored improperly.

  • Impurity Formation? If you see a "dimer" peak in LCMS, you likely overheated the reaction during the amine addition. Keep it cold (<5°C) initially.

Module B: Hydrolysis (The Functional Switch)

Objective: Convert the 4-chloro intermediate to the 4-ol target.

The Issue: The 4-chloro group is deactivated by the electron-rich pyrrole ring, making hydrolysis slower than in simple pyrimidines.

Protocol Optimization: You must force the hydrolysis. Simple stirring at room temperature will not work.

Method 1: Basic Hydrolysis (Preferred for Scale)

  • Suspend the 4-chloro intermediate in 2M NaOH (5-10 volumes).

  • Add a co-solvent like 1,4-Dioxane or DMSO (10% v/v) to improve solubility.

  • Reflux (100°C) for 4–6 hours.

  • Workup: Cool to RT and acidify carefully with HCl to pH 6–7. The 4-ol will precipitate as a white/off-white solid.

Method 2: Acidic Hydrolysis

  • Reflux in aqueous HCl or Acetic Acid .

  • Risk: Prolonged acidic reflux can sometimes degrade the cyclopropyl ring (ring opening), though the pyrrole nitrogen stabilizes it somewhat. Use Method 1 if possible.

Data Comparison:

Hydrolysis Method Typical Yield Purity Profile Notes
2M NaOH / Reflux 88-92% High Product precipitates cleanly upon acidification.
6M HCl / Reflux 75-80% Moderate Risk of cyclopropyl ring opening; harder to filter.

| NaOMe / MeOH | N/A | Low (Forms 4-OMe) | Forms the methyl ether, requiring a second deprotection step. |

Troubleshooting Logic Tree

Use this decision tree when your yield drops below 70%.

Troubleshooting Problem Problem: Low Yield of 4-ol CheckStep Which step failed? Problem->CheckStep Step1Fail Step 1: Cyclization (Yield < 80%) CheckStep->Step1Fail Step2Fail Step 2: Hydrolysis (Conversion < 90%) CheckStep->Step2Fail Sol1 Check Aldehyde Purity (Is it oxidized?) Step1Fail->Sol1 Sol2 Control Exotherm (Add amine at 0°C) Step1Fail->Sol2 Sol3 Increase Temp to Reflux (RT is insufficient) Step2Fail->Sol3 Sol4 Check pH during isolation (Precipitates at pH 6-7) Step2Fail->Sol4

Figure 2: Diagnostic logic for identifying yield loss points.

Frequently Asked Questions (FAQs)

Q1: Why is my final product (4-ol) turning pink/brown upon drying?

  • Diagnosis: Oxidation of trace pyrrole impurities or retained iron/metal salts.

  • Fix: Ensure the final precipitation pH is neutral (6–7). Wash the filter cake thoroughly with water and cold ethanol. Recrystallize from Ethanol/Water if color persists.

Q2: Can I use cyclopropyl bromide to alkylate 7H-pyrrolo[2,3-d]pyrimidin-4-ol directly?

  • Answer: No. This is the "low yield trap."

  • Reasoning:

    • Regioselectivity: Alkylation will occur at both N7 and N1, and potentially O-alkylation at the C4-hydroxyl.

    • Reactivity: Cyclopropyl halides are extremely unreactive toward SN2 substitution. You would need copper catalysis (Chan-Lam coupling), which is expensive and often lower yielding (40–60%) compared to the ring-construction method (>80%).

Q3: My hydrolysis reaction (Step 3) stalled at 50% conversion. What happened?

  • Diagnosis: The 4-chloro intermediate is likely insoluble in the aqueous base.

  • Fix: Add a phase transfer catalyst (like TBAB) or, more simply, add a water-miscible co-solvent like 1,4-Dioxane or THF to solubilize the organic starting material. The reaction requires the reactants to be in the same phase.

Q4: What is the solubility profile of the 4-ol for analysis?

  • Insight: The 4-ol exists in tautomeric equilibrium with the 4-oxo form (lactam). It is sparingly soluble in water and non-polar solvents (DCM/Hexane).

  • Recommended Solvent: Use DMSO-d6 for NMR. For LCMS, dissolve in 1:1 Acetonitrile:Water.

References

  • Incyte Corporation. (2009). Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors. U.S. Patent No.[1] 7,598,257. Link

  • Ruggeri, S. G., et al. (2018). Process for the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][2][3][4][5] Organic Process Research & Development. (Contextualizing the chlorination/hydrolysis equilibria).

  • Mittal, A., et al. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][2][3][5] U.S. Patent No.[1] 10,738,058. Link

  • BenchChem. (2025).[6] Application Notes: Incorporation of Cyclopropylamine in Medicinal Chemistry Synthesis.[6]Link

  • MDPI Molbank. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (Mechanistic insight into aldehyde reactivity). Link

Sources

troubleshooting low solubility of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties with 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol because you are treating it as a simple alcohol. In reality, this compound exists primarily as a cyclic amide (lactam) in its solid state.[1]

This structural duality creates a high-energy crystal lattice dominated by intermolecular hydrogen bonding (similar to DNA base pairing), rendering it "brick dust"—a term we use for flat, aromatic heterocycles that refuse to dissolve in standard organic solvents like dichloromethane (DCM) or diethyl ether.

This guide provides a root-cause analysis of these solubility issues and actionable protocols for dissolution, purification, and analysis.

Part 1: The Root Cause (Molecular Mechanics)

Q: Why is this compound insoluble in methanol and DCM, despite having a "hydroxyl" group?

A: The name "4-ol" is chemically misleading regarding its solid-state behavior.[1] In the solid phase, the compound undergoes prototropic tautomerism . The proton moves from the oxygen at C4 to the nitrogen at N3, forming the thermodynamically stable 4-one (lactam) species.[1]

  • Lactim Form (4-OH): Soluble-like behavior.[1][2][3] Rare in solid state.

  • Lactam Form (4-oxo): Forms strong dimer pairs via N-H···O=C hydrogen bonds. This creates a high melting point (>200°C) and extremely low solubility in non-polar and protic solvents.

Visualizing the Problem:

Tautomerism cluster_0 Solution Phase (Minor) cluster_1 Solid State (Dominant) Lactim Lactim Form (4-Hydroxy) Polar, H-bond Donor/Acceptor Lactam Lactam Form (4-Oxo, NH-isomer) High Lattice Energy Lactim->Lactam Tautomerization (Fast) Dimer Intermolecular H-Bond Network (Insoluble 'Brick') Lactam->Dimer Crystallization Dimer->Lactam Dissolution (Requires High Energy/Polarity)

Figure 1: The thermodynamic trap. The compound prefers the insoluble lactam dimer state over the soluble lactim form.

Part 2: Solvent Selection & Dissolution Guide

Q: What solvent system should I use for reactions vs. analysis?

Do not attempt to use non-polar solvents (Hexane, Et2O) or weak polar solvents (DCM, THF) as the primary carrier. Use the "Break & Solvate" strategy: break the H-bonds, then solvate the lipophilic cyclopropyl tail.

Solubility Matrix
Solvent ClassRecommended SolventSolubility RatingApplicationTechnical Note
Dipolar Aprotic DMSO High (>50 mg/mL)NMR, Stock SolutionsDisrupts H-bonds effectively. Difficult to remove.
Dipolar Aprotic DMF / DMAc HighReactions (e.g., Chlorination)Standard reaction solvent.[1] Remove via aqueous wash.
Protic Acid Acetic Acid / Formic Acid HighPurification / RecrystallizationProtonates the carbonyl oxygen, breaking the dimer.[1]
Alcohol Methanol / Ethanol Low (Cold) / Moderate (Hot)TriturationUse hot to dissolve impurities, cool to precipitate product.[1]
Chlorinated DCM / Chloroform Negligible Extraction (Workup)Do not use to dissolve the solid.[1] Use only to extract impurities away from the solid.

Q: How do I get it into solution for LC-MS/HPLC?

  • Issue: Injecting a DMSO slug often causes peak broadening.[1]

  • Protocol: Dissolve 1 mg in 100 µL DMSO. Sonicate until clear. Dilute slowly with 900 µL of Acetonitrile:Water (1:1) containing 0.1% Formic Acid.

  • Why: The formic acid ensures the compound remains protonated and soluble during the transition from DMSO to the mobile phase.[1]

Part 3: Synthesis & Purification Protocols

Q: The compound "oils out" or forms a sticky gum during workup.[1] How do I get a clean powder?

A: "Oiling out" occurs when the compound precipitates too quickly from a solvent mixture where it has intermediate solubility, trapping impurities. You need to control the Supersaturation Point .

Protocol: The "Acid-Base Swing" Precipitation

This method uses pH manipulation to force controlled crystallization.[1]

  • Dissolution: Dissolve your crude gum in minimal 2N NaOH (or dilute KOH).[1] The compound dissolves as the phenolate/enolate anion.

    • Mechanism: Deprotonation of the N3-H (amide) removes the H-bond donor capability.

  • Filtration: Filter this alkaline solution to remove non-acidic insoluble impurities.[1]

  • Controlled Precipitation:

    • Cool the filtrate to 0–5°C.

    • Slowly add 2N HCl dropwise with vigorous stirring.

    • Critical Step: Stop adding acid when pH reaches ~6.0–7.0 .

    • Observation: The solution will turn cloudy. Do not rush. Allow the suspension to stir for 30 minutes to ripen the crystals.

  • Isolation: Filter the white solid. Wash with cold water followed by cold diethyl ether (to remove surface water and prevent gumming).[1]

  • Drying: Dry under vacuum at 50°C.

Q: I need to chlorinate the 4-position (to make the 4-Cl analog). It won't react.

A: The insolubility hinders the attack of the chlorinating agent.

  • Standard POCl3: Often fails if the solid is just suspended.[1]

  • Catalytic Boost: Add N,N-Diethylaniline or DMF (catalytic amount).[1]

    • Mechanism:[1] DMF reacts with POCl3 to form the Vilsmeier reagent (chloromethyliminium salt), which is soluble and highly reactive, attacking the insoluble lactam oxygen more effectively than POCl3 alone.[1]

Part 4: Analytical Troubleshooting

Q: My NMR spectrum in CDCl3 is blank or shows broad humps. A: The compound is insoluble in Chloroform-d.[1]

  • Solution: Use DMSO-d6 .

  • Expected Shift: Look for a broad singlet around 11.0–12.0 ppm . This is the N3-H (amide) proton.[1] If this is missing, you may have the O-alkylated impurity or the salt form.

Q: Why does the retention time drift on HPLC? A: Tautomeric equilibrium on the column.

  • Fix: Ensure your mobile phase is buffered. Use 0.1% TFA or Formic Acid .[4] Do not use neutral water/methanol, as the compound will streak as it equilibrates between forms.

Part 5: Decision Tree for Handling

Workflow Start Start: Solid 7-Cyclopropyl Compound Goal What is your goal? Start->Goal Reaction Chemical Reaction (e.g., Chlorination) Goal->Reaction Analysis Analysis (NMR / HPLC) Goal->Analysis Purification Purification (Crude Gum) Goal->Purification Solvent1 Use POCl3 (Neat) + Cat. DMF Reaction->Solvent1 Synthesis Solvent2 Use DMSO-d6 (NMR) DMSO/MeCN + Acid (HPLC) Analysis->Solvent2 Dissolve Step1 Dissolve in 2N NaOH Purification->Step1 Step2 Filter Impurities Step1->Step2 Step3 Precipitate with 2N HCl (pH 6-7) Step2->Step3

Figure 2: Operational decision tree for handling the compound based on experimental intent.

References

  • Synthesis & Tautomerism of Pyrrolopyrimidines

    • Seela, F., & Lupke, U. (1977). Synthesis of 7-deazapurine nucleosides. Chemische Berichte. (Describes the fundamental solubility and tautomeric properties of the 7-deazapurine scaffold).
    • BenchChem.[4] (2025).[1][2][4][5] . (Provides physicochemical data on analogous diol systems).

  • Solubility & Crystallization

    • PubChem.[1] (2025).[1][2][4][5] . (General physical properties of the core scaffold).

  • Synthetic Application (JAK Inhibitor Intermediates)

    • Lin, X., et al. (2019).[6][7] Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives. European Journal of Medicinal Chemistry. (Details the handling of 4-substituted pyrrolopyrimidines).

    • Google Patents.[1] (2022).[6] . (Industrial purification methods for similar intermediates).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling. The compound is a potent bioactive intermediate.

Sources

Technical Support Center: Overcoming Off-Target Effects of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-02-19

Introduction

Welcome to the technical support center for researchers utilizing 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (herein referred to as CPL-PYR-4OL for discussion purposes) and other kinase inhibitors based on the versatile pyrrolo[2,3-d]pyrimidine scaffold. This scaffold is a cornerstone in the development of targeted therapies, with derivatives showing promise against a range of kinases.[1][2][3] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge in achieving absolute selectivity, often leading to off-target effects that can confound experimental results and lead to misinterpretation of data.[4]

This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to anticipate, identify, and mitigate off-target effects during your research. As a Senior Application Scientist, my goal is to equip you with the expertise to ensure the scientific integrity of your findings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors like CPL-PYR-4OL?

A1: Off-target effects are the interactions of a drug or compound with proteins other than its intended target. For kinase inhibitors, this often means binding to and inhibiting other kinases. These unintended interactions can lead to a variety of issues, including:

  • Misinterpretation of Phenotypic Data: A biological response may be incorrectly attributed to the inhibition of the intended target when it is, in fact, caused by an off-target effect.[5]

  • Cellular Toxicity: Interactions with unintended targets can lead to adverse cellular effects, which may not be related to the intended mechanism of action.[5]

  • Confounded Structure-Activity Relationship (SAR) Studies: Off-target activity can complicate the interpretation of how chemical modifications affect a compound's biological activity.[5]

  • Failed Clinical Trials: A lack of efficacy or unexpected toxicities in clinical trials can often be traced back to previously unidentified off-target effects.[5]

Q2: How can I proactively predict potential off-target effects for CPL-PYR-4OL?

A2: While specific data for CPL-PYR-4OL is limited, several computational and experimental approaches can be used to predict potential off-target effects for any kinase inhibitor:

  • In Silico Profiling: Computational methods like molecular docking and pharmacophore modeling can screen your compound against databases of known protein structures. This can help identify potential off-target binders based on structural or chemical similarity.[6]

  • Sequence Homology Analysis: If CPL-PYR-4OL targets a specific kinase, analyzing the sequence homology of the intended target with other kinases can highlight potential off-targets with similar ATP-binding pockets.[5]

  • Phenotypic Screening: Utilizing high-content imaging or other phenotypic screening platforms can reveal unexpected cellular effects that may hint at off-target activities.[5]

Q3: What is the first step I should take to assess the selectivity of my CPL-PYR-4OL compound?

A3: The initial and most crucial step is to determine the in vitro selectivity profile of your compound against a broad panel of kinases.[7][8] This is often referred to as a "kinome scan." Several commercial services offer comprehensive kinase profiling panels. This will provide you with quantitative data (e.g., IC50 values or percentage of inhibition at a given concentration) against hundreds of kinases, giving you a landscape of your compound's selectivity.

Troubleshooting Guides

Problem 1: My phenotypic results are inconsistent with the known function of the intended target kinase.
  • Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases.

  • Troubleshooting Steps:

    • Consult Your Kinome Scan Data: Cross-reference the kinases that were significantly inhibited in your profiling data with the observed phenotype. Are any of the potent off-targets known to be involved in the signaling pathway you are studying?

    • Use a Structurally Unrelated Inhibitor: If possible, use a well-characterized inhibitor of your target kinase that has a different chemical scaffold. If this second inhibitor reproduces the phenotype, it strengthens the evidence that the effect is on-target.[7]

    • Genetic Validation (The Gold Standard): The most definitive way to confirm an on-target effect is through genetic approaches. Use CRISPR/Cas9 to knock out the intended target gene.[5] If the knockout cells no longer exhibit the phenotype upon treatment with CPL-PYR-4OL, the effect is on-target. If the phenotype persists, it is definitively off-target.

Problem 2: I'm observing significant cytotoxicity at concentrations where the on-target effect should be minimal.
  • Possible Cause: The cytotoxicity may be an off-target effect.

  • Troubleshooting Steps:

    • Compare IC50 and EC50 Values: Determine the IC50 value for your target kinase in a biochemical assay and the EC50 for the cytotoxic effect in a cell-based assay. A significant rightward shift in the target inhibition curve compared to the cytotoxicity curve suggests off-target toxicity.[5]

    • CRISPR/Cas9 Knockout Studies: Generate a cell line where the intended target has been knocked out. If these knockout cells are still sensitive to the cytotoxic effects of CPL-PYR-4OL, the toxicity is definitively off-target.[5]

    • Rescue Experiments: Transfect your cells with a plasmid encoding a version of your target kinase that has a mutation in the CPL-PYR-4OL binding site, rendering it resistant to inhibition. If the expression of this resistant mutant rescues the cells from cytotoxicity, it suggests the effect is on-target.[5]

Problem 3: How do I confirm that CPL-PYR-4OL is engaging my target kinase in living cells?
  • Possible Cause: A lack of a cellular phenotype could be due to poor cell permeability or failure to engage the target in the complex cellular environment.

  • Troubleshooting Steps:

    • Cellular Thermal Shift Assay (CETSA): This assay can provide direct evidence of target engagement in intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

    • NanoBRET™ Target Engagement Assays: This is another powerful technique to quantitatively measure compound binding to specific protein targets in living cells.[7][9]

    • Western Blot Analysis of Downstream Signaling: Probe for the phosphorylation status of a known downstream substrate of your target kinase. A dose-dependent decrease in the phosphorylation of the substrate upon treatment with CPL-PYR-4OL indicates target engagement and inhibition.

Data Presentation

Table 1: Example Kinome Profiling Data for CPL-PYR-4OL
Kinase TargetIC50 (nM)Selectivity (Fold vs. Target X)
Target Kinase X 15 1
Off-Target Kinase A15010
Off-Target Kinase B45030
Off-Target Kinase C>10,000>667
Off-Target Kinase D>10,000>667

This table clearly shows that while CPL-PYR-4OL is most potent against its intended target, it has measurable activity against other kinases at higher concentrations.[5]

Table 2: On-Target vs. Off-Target Phenotypic Effects
PhenotypeWild-Type Cells + CPL-PYR-4OLTarget X KO Cells + CPL-PYR-4OLInterpretation
Anti-Proliferation Reduced ProliferationNormal ProliferationOn-Target
Cell Migration Reduced MigrationReduced MigrationOff-Target
Apoptosis Increased ApoptosisIncreased ApoptosisOff-Target

This table demonstrates that the anti-proliferative effect of CPL-PYR-4OL is on-target (lost in KO cells), while the effects on cell migration and apoptosis are likely due to off-target activities as they persist in the absence of the intended target.[5]

Visualized Workflows and Pathways

G cluster_0 Initial Characterization cluster_1 Cellular Analysis cluster_2 Troubleshooting & Validation a Synthesize or Acquire CPL-PYR-4OL b In Vitro Kinase Assay (Determine IC50 for Target X) a->b c Broad Kinome Screen (e.g., 400+ kinases) b->c d Phenotypic Assay (e.g., Proliferation, Migration) c->d e Confirm Target Engagement (e.g., CETSA, Western Blot) d->e f Phenotype matches Target X function? e->f g Genetic Validation (CRISPR KO of Target X) f->g No i Conclusion: Phenotype is On-Target f->i Yes h Use Structurally Dissimilar Inhibitor for Target X g->h j Conclusion: Phenotype is Off-Target Investigate other hits from kinome screen g->j Phenotype Persists h->i Phenotype Reproduced h->j Phenotype Not Reproduced

Caption: Workflow for characterizing the on- and off-target effects of CPL-PYR-4OL.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor TargetX Target Kinase X (On-Target) Receptor->TargetX OffTargetK Off-Target Kinase Receptor->OffTargetK Substrate1 Downstream Substrate 1 TargetX->Substrate1 Substrate2 Downstream Substrate 2 OffTargetK->Substrate2 Response1 Cellular Response 1 (e.g., Proliferation) Substrate1->Response1 Response2 Cellular Response 2 (e.g., Toxicity) Substrate2->Response2 Inhibitor CPL-PYR-4OL Inhibitor->TargetX Inhibitor->OffTargetK

Caption: Simplified signaling pathway illustrating on- and off-target inhibition.

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Culture and Treatment: Culture your cells to ~80% confluency. Treat with CPL-PYR-4OL at various concentrations (and a vehicle control) for 1-2 hours.

  • Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blot or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to higher temperatures indicates target stabilization and therefore, engagement.

Western Blot for Downstream Pathway Inhibition
  • Cell Treatment and Lysis: Treat cells with a dose-response of CPL-PYR-4OL for an appropriate time to observe changes in signaling. Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate with a primary antibody against the phosphorylated form of a known downstream substrate of your target kinase overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: To ensure equal protein loading, strip the blot and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein like GAPDH or β-actin.[7]

CRISPR/Cas9 Knockout Generation for Target Validation
  • gRNA Design and Cloning: Design and clone two or more gRNAs targeting a critical exon of your target kinase gene into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into your cell line. Select for transfected cells using an appropriate antibiotic or by fluorescence-activated cell sorting (FACS) if a fluorescent marker is present.

  • Clonal Isolation: Isolate single cells into a 96-well plate to generate clonal populations.

  • Screening and Validation: Expand the clones and screen for target knockout by Western blot (to confirm absence of protein) and sequencing of the target genomic locus (to identify frameshift mutations).

  • Phenotypic Analysis: Use the validated knockout clone (and a non-targeting gRNA control cell line) in your phenotypic assays with CPL-PYR-4OL to distinguish on-target from off-target effects.

References

  • Aaltodoc. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. Available from: [Link]

  • PLOS. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. Available from: [Link]

  • AACR Journals. Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Available from: [Link]

  • BMC Bioinformatics. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]

  • ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Available from: [Link]

  • Kairos Discovery. Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Available from: [Link]

  • PMC. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]

  • PMC. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Available from: [Link]

  • Google Patents. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • PMC. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Available from: [Link]

  • ScienceDirect. Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. Available from: [Link]

  • PMC. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Available from: [Link]

  • Google Patents. PYRROLO[2,3-D]PYRIMIDINE DERIVATIVES; THEIR INTERMEDIATES AND SYNTHESIS.
  • MDPI. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. Available from: [Link]

Sources

Technical Support Center: Optimization of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: SELECTIVITY-OPT-7CP Subject: Increasing Selectivity & Potency of 7-Cyclopropyl-pyrrolo[2,3-d]pyrimidine Derivatives

Executive Summary: The Scaffold Context

You are working with a 7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol core. In the context of kinase drug discovery, this is a "privileged scaffold" functioning as a 7-deaza-adenine mimetic. It binds to the ATP-binding pocket of kinases (most notably JAK family, TTK/MPS1, and ACK1).

The Core Problem: The "4-ol" (often existing as the stable lactam tautomer) is the precursor. The bare scaffold is a promiscuous ATP-mimic. To achieve selectivity, you must transition from a "pan-kinase binder" to a "targeted inhibitor" by exploiting specific regions of the binding pocket: the Gatekeeper , the Solvent Front , and the P-loop .

This guide addresses the specific chemical and structural modifications required to tune the selectivity of this 7-cyclopropyl core.

Critical Troubleshooting: Chemical Activation

User Query: "I am trying to run SNAr reactions directly on the 4-ol substrate to introduce selective amines, but the yield is <5%."

Technical Diagnosis: The 7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol exists in a tautomeric equilibrium, heavily favoring the lactam (keto) form over the lactim (enol) form in solution. Nucleophilic aromatic substitution (SNAr) fails because the leaving group is essentially a carbonyl oxygen, not a reactive hydroxyl.

Resolution Protocol: You must activate the C4 position by converting the "4-ol" (lactam) to a "4-chloro" or "4-bromo" intermediate before functionalization.

Step-by-Step Activation Workflow:

  • Chlorination: Reflux the 4-ol starting material in POCl3 (Phosphorus oxychloride).

    • Tip: If the reaction is sluggish, add catalytic N,N-dimethylaniline .

    • Caution: The 7-cyclopropyl group is acid-sensitive. Avoid prolonged exposure to harsh acidic conditions post-reaction.

  • SNAr Displacement: React the resulting 4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine with your selective amine side chain.

    • Conditions: n-Butanol/DIPEA at 100°C or Pd-catalyzed Buchwald-Hartwig coupling if the amine is unreactive.

Selectivity Optimization Modules
Module A: Exploiting the Solvent Front (The C4-Vector)

User Query: "My inhibitor hits JAK1, JAK2, and JAK3 with equal potency. How do I differentiate them?"

Scientific Logic: The 7-cyclopropyl group occupies the adenine binding pocket (specifically the ribose region). To gain isoform selectivity, you must extend a vector from the C4 position towards the solvent front.

  • Strategy: The ATP pocket of JAK2 is slightly more constricted at the solvent front compared to JAK1/JAK3.

  • Modification: Introduce chiral, rigidified amines at C4.

    • Example: 3-aminopiperidine or 3-aminopyrrolidine derivatives.

    • Mechanism:[1] The chirality forces the substituent to interact with specific residues on the P-loop or the solvent-exposed rim.

Visualization of Selectivity Logic:

SelectivityLogic cluster_Vectors Selectivity Vectors Scaffold 7-Cyclopropyl Core (C4-Cl) Reaction S_NAr / Coupling Scaffold->Reaction RibosePocket Ribose Pocket (N7-Cyclopropyl) Scaffold->RibosePocket Fixed Anchor SolventFront Solvent Front (C4-Amine) Reaction->SolventFront Primary Vector Gatekeeper Gatekeeper (C5-Substituent) Reaction->Gatekeeper Secondary Vector Outcome Selective Inhibitor SolventFront->Outcome Gatekeeper->Outcome

Caption: Structural vectors for tuning selectivity on the pyrrolo[2,3-d]pyrimidine scaffold.

Module B: The Gatekeeper Interaction (The C5-Vector)

User Query: "I need to avoid inhibition of broad-spectrum kinases like SRC or EGFR."

Technical Diagnosis: The C5 position of the pyrrolo[2,3-d]pyrimidine ring points directly at the Gatekeeper residue (e.g., Methionine in JAK1/2, Threonine in others).

Resolution Protocol:

  • Halogenation: Introduce a Chloride or Bromide at C5 (using NCS or NBS).

  • Effect: A bulky group at C5 will clash with kinases possessing a large Gatekeeper residue (like Methionine) but may fit into kinases with a smaller Gatekeeper (like Threonine).

  • Advanced: An aryl group at C5 (via Suzuki coupling) can access the hydrophobic back pocket, drastically changing the selectivity profile (often used for TTK/MPS1 selectivity).

Biological Assay Troubleshooting

User Query: "My IC50 values in enzymatic assays are nanomolar, but cellular potency is micromolar."

Root Cause: The ATP Gap Your 7-cyclopropyl scaffold is an ATP-competitive inhibitor (Type I).

  • Enzymatic Assay: Usually run at Km(ATP) (approx 10-50 µM).

  • Cellular Environment: Intracellular ATP is 1-5 mM.

Validation Table: Interpreting Potency Shifts

ObservationDiagnosisAction Item
Enzyme IC50 < Cell IC50 (1000x shift) Poor permeability or ATP competition issues.1. Check LogD (Ideal: 2-3).2. Measure IC50 at 1mM ATP in enzyme assay.
Enzyme IC50 ≈ Cell IC50 Excellent translation.Proceed to PK/PD studies.
Cell IC50 < Enzyme IC50 Off-target toxicity or active transport.Run a "Kinase Panel" (e.g., KINOMEscan) to identify off-targets.
Synthesis Workflow Diagram

The following workflow outlines the conversion of the inactive 4-ol to a functionalized, selective inhibitor.

SynthesisWorkflow Start 7-Cyclopropyl-7H-pyrrolo [2,3-d]pyrimidin-4-ol (Inactive Lactam) Step1 Activation: POCl3, Reflux (Creates 4-Cl) Start->Step1 Chlorination Step2 Functionalization: SNAr with Chiral Amine (e.g., 3-amino-piperidine) Step1->Step2 Nucleophilic Attack Step3 Refinement: C5-Halogenation (NCS/NBS) (Gatekeeper Tuning) Step2->Step3 Optional Optimization Final Selective Kinase Inhibitor Step2->Final Direct Path Step3->Final

Caption: Synthetic pathway from the 4-ol precursor to the active pharmaceutical ingredient.

FAQ: Rapid Response

Q: Why use the 7-cyclopropyl group instead of the standard 7-methyl? A: The cyclopropyl group is more lipophilic and rigid than a methyl or ethyl group. It fills the hydrophobic pocket (ribose binding area) more effectively, often improving potency and metabolic stability by preventing N-dealkylation [1].

Q: Can I make this a covalent inhibitor? A: Yes. If targeting JAK3 (which has Cys909), you can attach an acrylamide "warhead" to the amine at position C4. The 7-cyclopropyl core positions the warhead perfectly to react with the cysteine in the solvent front [2].

Q: How do I improve water solubility? A: The 7-cyclopropyl group is hydrophobic. To balance this, ensure your C4-substituent contains a solubilizing motif, such as a morpholine, piperazine, or a polar pendant group (e.g., hydroxyethyl) [3].

References
  • Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives: Title: Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold.[2][3] Source: Journal of Medicinal Chemistry (via NIH/PubMed). Link:[Link]

  • Covalent Strategy & Selectivity: Title: Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors. Source: Journal of Medicinal Chemistry.[4] Link:[Link]

  • General SAR of the Scaffold: Title: Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Source: Current Medicinal Chemistry. Link:[Link]

Sources

minimizing cytotoxicity of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Subject: Minimizing Cytotoxicity of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Derivatives Ticket ID: PYR-CYTO-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold is a privileged structure often utilized in the design of kinase inhibitors (targeting JAK, EGFR, or VEGFR) or Purine Nucleoside Phosphorylase (PNP) inhibitors.[1][2][3][4][5][6][7] Cytotoxicity in this class typically stems from three distinct vectors: physicochemical aggregation , off-target kinase inhibition (promiscuity), or metabolic activation (glucuronidation/oxidation).

This guide provides a diagnostic workflow to isolate the source of toxicity and synthetic strategies to improve the therapeutic index (TI).

Part 1: Diagnostic Triage (The "Why" Analysis)

Before modifying the molecule, you must distinguish between specific cytotoxicity (mechanism-based) and non-specific cytotoxicity (assay artifacts).

Q1: My IC50 curves are steep (Hill slope > 2.0) or irregular. Is this real toxicity?

Diagnosis: Likely non-specific aggregation . The 7-cyclopropyl group adds significant lipophilicity, while the 4-ol (often existing as the 4-one tautomer) creates strong intermolecular hydrogen bonding networks. This leads to poor aqueous solubility.

  • Mechanism: Colloidal aggregates sequester proteins and disrupt cell membranes physically, causing false-positive cytotoxicity.

  • Action Plan:

    • Run a Kinetic Solubility Assay: Measure absorbance at 620nm in your assay media (without cells) after 2, 4, and 24 hours.

    • Add Detergent: Repeat the cytotoxicity assay with 0.01% Triton X-100 or Tween-80. If toxicity disappears, it was aggregation-based.

Q2: Cells die after 72h, but not 24h. Is this metabolic?

Diagnosis: Likely metabolic accumulation or slow-onset apoptosis .

  • Mechanism: The 4-ol position is a prime substrate for UDP-glucuronosyltransferases (UGTs). The resulting O-glucuronide can be reactive or simply cleared rapidly, requiring higher doses that trigger off-target effects.

  • Action Plan:

    • Perform a Microsomal Stability Assay (Human vs. Mouse liver microsomes).

    • Look for the +176 Da shift (Glucuronide) or +16 Da (Oxidation on the cyclopropyl ring).

Part 2: Synthetic Troubleshooting (SAR Optimization)

If the toxicity is confirmed as "real" (molecularly driven), use these SAR strategies to improve selectivity.

Q3: How do I stop the "4-ol" from causing off-target effects?

Technical Insight: The "4-ol" moiety typically exists in equilibrium with the 4-one (lactam) tautomer. In this form, it mimics the hypoxanthine/guanine base, which can inhibit Purine Nucleoside Phosphorylase (PNP) .

  • The Risk: PNP inhibition causes accumulation of dGTP, leading to T-cell specific apoptosis (a known mechanism of Forodesine). If your target is not PNP (e.g., you want a kinase inhibitor), this is an off-target liability.

  • Synthetic Fix:

    • Bioisosteric Replacement: Convert the 4-ol to a 4-amino (mimics Adenine) or 4-methoxy group. This locks the tautomer and shifts selectivity away from PNP and toward ATP-binding pockets of kinases.

    • Steric Shielding: Introduce a substituent at C-5 (e.g., methyl, halogen) to alter the shape of the binding pocket and prevent PNP active site entry.

Q4: The 7-cyclopropyl group is essential for potency. How do I keep it but reduce toxicity?

Technical Insight: The 7-cyclopropyl group fits into the hydrophobic specificity pocket (often the gatekeeper region in kinases). If this fit is "loose," the molecule becomes promiscuous, hitting CDK2 or VEGFR2, leading to general cytotoxicity.

  • Synthetic Fix:

    • Rigidification: Ensure the N7-cyclopropyl bond is not freely rotating if it clashes with the solvent front.

    • Ring Expansion/Contraction: If the cyclopropyl is undergoing P450-mediated ring opening (forming reactive aldehydes), switch to a cyclobutyl or oxetane (polar bioisostere) to reduce lipophilicity (LogD) and improve metabolic stability.

Part 3: Visualization of Toxicity Pathways

The following diagram illustrates the decision matrix for troubleshooting cytotoxicity in this specific scaffold.

Cytotoxicity_Workflow node_start High Cytotoxicity Observed (Low IC50 in healthy cells) node_solubility Step 1: Solubility Check (Nephelometry / DLS) node_start->node_solubility node_agg Aggregation Detected? (Steep Hill Slope) node_solubility->node_agg node_formulation Fix: Formulation/Salt Screen (Use Mesylate/HCl salt) node_agg->node_formulation Yes node_mechanism Step 2: Mechanism Check (Selectivity Profiling) node_agg->node_mechanism No (True Toxicity) node_pnp Is it inhibiting PNP? (dGTP accumulation?) node_mechanism->node_pnp node_kinase Is it a Kinase Promiscuity? (CDK/Aurora Hits?) node_mechanism->node_kinase node_mod_4 Fix: Modify C-4 Position (4-OH -> 4-NH2 or 4-OMe) node_pnp->node_mod_4 Yes (PNP off-target) node_kinase->node_mod_4 Alt Strategy node_mod_7 Fix: Modify N-7 Group (Cyclopropyl -> Oxetane) node_kinase->node_mod_7 Yes (Kinase selectivity)

Caption: Diagnostic logic flow for isolating cytotoxicity sources in pyrrolopyrimidine derivatives.

Part 4: Experimental Protocols
Protocol A: Differential Cytotoxicity Assay (Selectivity Index)

Purpose: To determine if toxicity is on-target (mechanism-based) or general.

  • Cell Lines: Select one target-positive line (e.g., Cancer cell line driven by your kinase) and one healthy counter-screen (e.g., PBMCs or HMEC-1).

  • Seeding: 3,000 cells/well in 96-well plates. Allow attachment for 12h.

  • Dosing: Prepare 7-Cyclopropyl derivative in DMSO. Serial dilution (10 points, 1:3). Final DMSO < 0.5% .

  • Incubation: 72 hours at 37°C.

  • Readout: Use CellTiter-Glo (ATP) rather than MTT.

    • Why? Pyrrolopyrimidines can sometimes interfere with tetrazolium reduction (MTT/MTS), giving false viability data. ATP assays are more robust.

  • Calculation: Calculate Selectivity Index (SI) =

    
    .
    
    • Target: SI > 10 is acceptable; SI > 50 is ideal.

Protocol B: Glutathione (GSH) Trapping Assay

Purpose: To detect reactive metabolites from the cyclopropyl or pyrrole ring.

  • Incubation: Incubate compound (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) at 5 mM.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

  • Interpretation: Look for Mass Shift [+307 Da] (Parent + GSH).

    • Result: If GSH adducts are found, the pyrrole ring is being oxidized to a reactive imine-methide or epoxide.

    • Fix: Block the metabolic soft spot (usually C-5 or C-6) with a Fluorine or Methyl group.

Part 5: Summary Data Table (SAR Trends)
ModificationEffect on PotencyEffect on CytotoxicityRecommendation
4-OH (Parent) High (PNP/Kinase)High (Metabolic/Off-target)Avoid if kinase selectivity is the goal.
4-NH2 (Amino) High (Kinase)Low (Improved Selectivity)Preferred for kinase targets (ATP mimic).
4-Cl (Chloro) ModerateHigh (Reactive Electrophile)Intermediate only . Do not test in cells.
7-Cyclopropyl High (Potency)Moderate (P450 liability)Keep, but monitor for CYP inhibition.
7-Isopropyl ModerateLowGood backup if cyclopropyl is toxic.
5-F (Fluoro) HighDecreased Blocks metabolic oxidation at C-5.
References
  • Traxler, P., et al. (2013). "Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors: A Review of the Structural Basis for Selectivity." Journal of Medicinal Chemistry. (General SAR grounding).

  • Thorarensen, A., et al. (2017). "Design and Synthesis of 7-Cyclopropyl-pyrrolopyrimidine JAK Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Specific 7-cyclopropyl SAR).

  • Evans, G. B., et al. (2018). "Picomolar Transition State Analogue Inhibitors of Human Purine Nucleoside Phosphorylase." Journal of Medicinal Chemistry. (Explains the 4-ol/4-one PNP toxicity mechanism).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[8] (Source for Solubility/Aggregation protocols).

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." (Metabolic stability standards).

Sources

Technical Support Center: Addressing Poor Bioavailability of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, most notably as the core of several Janus kinase (JAK) inhibitors.[1] The introduction of a cyclopropyl group at the 7-position, creating 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, is a common strategy to modulate potency and physicochemical properties. However, researchers frequently encounter a significant hurdle with this and similar molecules: poor and variable oral bioavailability in preclinical animal models. This guide provides a structured, mechanistic approach to troubleshoot this common problem, offering both diagnostic FAQs and detailed experimental protocols to systematically identify and overcome the barriers to effective oral drug delivery.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable causes for the poor oral bioavailability of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol?

The poor oral bioavailability of this class of compounds typically stems from one or a combination of three primary factors, often referred to as the "ADME" (Absorption, Distribution, Metabolism, and Excretion) barriers:

  • Low Aqueous Solubility & Dissolution Rate: The planar, heterocyclic nature of the pyrrolo[2,3-d]pyrimidine core often results in low solubility in gastrointestinal fluids.[2] For a drug to be absorbed, it must first be dissolved. If dissolution is slow or incomplete, absorption will be limited.

  • Poor Intestinal Permeability: The compound may struggle to pass through the intestinal epithelial cell layer to reach the bloodstream. This can be due to its intrinsic physicochemical properties or, more commonly, because it is a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which actively pump the drug back into the intestinal lumen.[3][4]

  • High First-Pass Metabolism: After absorption and before reaching systemic circulation, the drug passes through the gut wall and liver, which are rich in metabolic enzymes (e.g., Cytochrome P450s).[5] If the compound is rapidly metabolized in either of these locations, its concentration is significantly reduced before it can exert its therapeutic effect.[6] The cyclopropyl group itself can be susceptible to specific metabolic pathways.[7]

Q2: I have poor exposure in my rat PK study. How do I know where to start my investigation?

A systematic, stepwise approach is crucial. Before attempting complex formulation work, you must diagnose the root cause. The logical flow of investigation should be: Solubility → Permeability → Metabolism . This is because if a compound cannot dissolve, it can neither permeate the gut wall nor be metabolized.

The workflow below provides a high-level decision-making framework for this investigation.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Strategy Selection start Poor In Vivo Exposure Observed solubility_check Assess Kinetic Solubility (pH 7.4 Buffer) start->solubility_check perm_check Assess Permeability (e.g., Caco-2 Assay) solubility_check->perm_check Solubility > 10 µM? formulation Focus on Solubility-Enhancing Formulations (e.g., ASD, Lipid-Based) solubility_check->formulation Solubility < 10 µM? metabolism_check Assess Metabolic Stability (Liver Microsomes) perm_check->metabolism_check Permeability High? efflux Investigate P-gp/BCRP Efflux. Consider Inhibitors or Prodrugs. perm_check->efflux Permeability Low? (Efflux Ratio > 2?) first_pass High First-Pass Metabolism Likely. Consider Prodrugs or Alternative Routes. metabolism_check->first_pass Low Stability? (t½ < 30 min?)

Caption: Initial workflow for diagnosing poor oral bioavailability.

Section 2: Troubleshooting Guide: A Mechanistic Approach

This section provides a deeper dive into diagnosing and solving the key issues.

Problem Area 1: Low Aqueous Solubility

Q: How do I definitively measure the relevant solubility of my compound for oral absorption?

Standard thermodynamic solubility can be time-consuming. For discovery-phase research, a kinetic solubility assay is more practical and highly informative. This assay measures the solubility of a compound as it precipitates from a high-concentration DMSO stock into an aqueous buffer, mimicking the conditions in the gut when a drug formulation disperses.

Parameter Description Target Value for Oral Absorption
Kinetic Solubility The concentration of a compound remaining in solution after precipitation from a DMSO stock into an aqueous buffer (e.g., PBS pH 7.4).> 10-20 µM is a common minimum threshold, though this is highly dose-dependent.
Thermodynamic Solubility The true equilibrium solubility of the solid form of the compound in a solvent.Often lower than kinetic solubility but provides a baseline.

Q: My compound's solubility is very low (<5 µM). What are my primary formulation options?

When dealing with poorly soluble compounds, the goal is to increase the dissolution rate and/or the concentration of the drug in the gastrointestinal fluids.[8] Several advanced formulation strategies can be employed.[9]

Strategy Mechanism of Action Pros Cons When to Use
Amorphous Solid Dispersion (ASD) The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and enhancing dissolution.[10]Significant increases in apparent solubility; established manufacturing methods (spray drying, hot-melt extrusion).Can be physically unstable (recrystallization); requires careful polymer selection.For highly crystalline, "brick dust" compounds with high melting points.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This forms a fine emulsion or microemulsion in the gut, increasing the surface area for absorption.[11][12]Can enhance lymphatic transport, bypassing the liver and reducing first-pass metabolism; suitable for lipophilic drugs.[13]Can be complex to develop; potential for GI side effects with high surfactant loads.For lipophilic (high LogP) compounds that are poorly soluble. Kinase inhibitors are often good candidates.[12]
Particle Size Reduction (Nanocrystals) Decreasing the particle size to the nanometer range increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[10][14]Applicable to crystalline compounds; can be formulated into standard solid dosage forms.May not be sufficient for extremely insoluble compounds; risk of particle aggregation.When a moderate increase in dissolution rate is needed and the compound is crystalline.
Problem Area 2: Poor Intestinal Permeability

Q: How can I determine if my compound has poor permeability and if it's an efflux transporter substrate?

The gold-standard in vitro model for this is the Caco-2 cell permeability assay .[15][16] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporters, mimicking the intestinal barrier.[17]

The assay measures the apparent permeability coefficient (Papp) in two directions:

  • Apical to Basolateral (A→B): Represents drug absorption from the gut into the blood.

  • Basolateral to Apical (B→A): Represents drug efflux from the blood back into the gut.

The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B).

  • High Permeability: Papp(A→B) > 10 x 10-6 cm/s

  • Low Permeability: Papp(A→B) < 2 x 10-6 cm/s

  • Potential Efflux Substrate: Efflux Ratio > 2.0.[3]

To confirm if efflux is mediated by a specific transporter like P-gp, the assay can be repeated in the presence of a known inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a substrate.

G cluster_0 Apical (Gut Lumen Side) cluster_1 Cell Monolayer cluster_2 Basolateral (Blood Side) apical_chamber apical_chamber basolateral_chamber basolateral_chamber apical_chamber->basolateral_chamber Passive Diffusion (A->B) caco2_layer Caco-2 Cell Monolayer (with Tight Junctions) basolateral_chamber->apical_chamber Efflux Transport (B->A)

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Problem Area 3: High First-Pass Metabolism

Q: How do I get an early indication of my compound's susceptibility to first-pass metabolism?

An in vitro liver microsomal stability assay is a rapid and cost-effective method to assess metabolic liability.[18][19] Liver microsomes contain a high concentration of Phase I metabolic enzymes (CYPs). The compound is incubated with microsomes and NADPH (a necessary cofactor), and the disappearance of the parent compound is monitored over time.

Key Parameters:

  • In vitro half-life (t½): The time it takes for 50% of the compound to be metabolized.

  • Intrinsic Clearance (CLint): The rate of metabolism independent of blood flow.

A short half-life (e.g., < 30 minutes) in this assay suggests the compound is likely to be rapidly cleared by the liver in vivo, indicating a high risk of first-pass metabolism.[20]

Q: How can I distinguish between poor absorption and high first-pass metabolism in my animal model?

This requires a well-designed in vivo study that includes both oral (PO) and intravenous (IV) administration.

  • Administer the compound via IV bolus to a cohort of animals. This provides a baseline for 100% bioavailability.

  • Administer the compound orally (PO) to a separate cohort.

  • Measure the plasma concentration over time for both groups and calculate the Area Under the Curve (AUC) .

  • Absolute Bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

  • Low F% with rapid clearance after IV dosing: Suggests high hepatic metabolism is the primary issue.

  • Low F% with slow clearance after IV dosing: Suggests poor absorption (due to solubility or permeability issues) is the dominant problem.

Section 3: Detailed Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol is adapted from established methods.[15][17][21][22]

Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® permeable supports (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (DMEM with 10% FBS, 1% non-essential amino acids, 1% Pen-Strep)

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Test compound, Lucifer Yellow (paracellular integrity marker), Propranolol (high permeability control), Digoxin (P-gp substrate control)

  • LC-MS/MS for analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >200 Ω·cm². Discard any wells that do not meet this criterion.

  • Preparation of Dosing Solutions: Prepare dosing solutions of the test compound (e.g., 10 µM) and controls in transport buffer.

  • Permeability Measurement (A→B):

    • Wash monolayers with pre-warmed transport buffer.

    • Add 0.4 mL of the dosing solution to the apical (A) chamber and 1.2 mL of fresh buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Permeability Measurement (B→A):

    • Wash monolayers as above.

    • Add 1.2 mL of the dosing solution to the basolateral (B) chamber and 0.4 mL of fresh buffer to the apical (A) chamber.

    • Incubate and sample from the apical chamber as described above.

  • Lucifer Yellow Flux: After the experiment, add Lucifer Yellow to the apical side and measure its appearance in the basolateral side to confirm that the tight junctions remained intact. Permeability should be <1% per hour.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the rate of transport (dQ/dt).

    • Calculate Papp using the formula: P_app = (dQ/dt) / (A * C_0), where A is the surface area of the insert and C0 is the initial concentration.

Section 4: References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • Williams, H. D., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(5), 1834-1849. [Link]

  • Canadian Society of Pharmacology and Therapeutics. First-pass effect. [Link]

  • DB-ALM. (2013). Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • Semantic Scholar. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. [Link]

  • Fiveable. (2025). Efflux Transporters Definition. [Link]

  • Bioequiv & Bioavailab Int J. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. [Link]

  • ITQB NOVA. In vitro models for prediction of drug absorption and metabolism. [Link]

  • Gupta, S., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Wikipedia. First pass effect. [Link]

  • Williams, H. D., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. PubMed. [Link]

  • Jørgensen, A. M., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Semantic Scholar. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Springer. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • NanosciTec. (2022). Lipid-based nanoformulations for TKIs delivery in cancer therapy. [Link]

  • Caco2 assay protocol. [Link]

  • Carosone, C., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Pharmacology. [Link]

  • ResearchGate. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • FreeCE. First Pass Metabolism for Beginners: Understanding Its Role in Clinical Practice. [Link]

  • International Journal of Pharmaceutical Sciences. (2026). First-Pass Effect and its Influence on Drug Bioavailability: A Focus on Therapeutics in Pakistan. [Link]

  • TRC Healthcare. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. [Link]

  • Liu, X., et al. (2022). Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery. Pharmaceuticals. [Link]

  • Singh, A., et al. (2022). Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors. Journal of Pharmaceutical Research International. [Link]

  • BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. [Link]

  • Walsh Medical Media. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]

  • Ingels, F., et al. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed. [Link]

  • ResearchGate. First-Pass Metabolism and Its Effect on Bioavailability. [Link]

  • SciSpace. In vitro models for the prediction of in vivo performance of oral dosage forms. [Link]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [Link]

  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • Springer. Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. [Link]

  • Chen, S., et al. (2015). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Food and Drug Analysis. [Link]

  • Sheng, H., et al. (2014). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine. [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • Cheméo. 7H-pyrrolo[2,3-d]pyrimidine, 4-amino-7-[3-(hydroxymethyl)cyclopentyl]-. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. [Link]

  • ScienceDirect. Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. [Link]

  • LookChem. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • PubMed. Identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of protein kinase B through fragment elaboration. [Link]

  • ACS Publications. Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. [Link]

  • MDPI. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Characterization of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyrrolo[2,3-d]pyrimidine scaffold is of paramount importance.[1][2][3] Its structural resemblance to purine allows for the design of potent and selective therapeutic agents. The introduction of a cyclopropyl group at the N7 position, as in 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, presents a unique synthetic and analytical challenge. This guide provides an in-depth, experience-driven approach to the comprehensive structural characterization of this molecule, leveraging Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). We will move beyond a simple recitation of data to explain the rationale behind the analytical strategy, ensuring a self-validating and trustworthy characterization workflow.

The Analytical Imperative: Why Robust Characterization Matters

For any novel compound entering a drug development pipeline, unambiguous structural confirmation is a non-negotiable prerequisite. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety issues. For a molecule like 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, key questions to be answered by our analytical workflow include:

  • Confirmation of the core scaffold: Is the pyrrolo[2,3-d]pyrimidine ring system correctly formed?

  • Regiochemistry of substitution: Is the cyclopropyl group definitively attached to the N7 nitrogen of the pyrrole ring?

  • Verification of the tautomeric form: Does the molecule exist predominantly as the 4-ol or the corresponding keto tautomer (pyrimidin-4-one)?

  • Purity assessment: Are there any residual starting materials or isomeric impurities?

To address these, we employ a multi-technique approach, where NMR provides the detailed connectivity map of the molecule, and HRMS gives an exact molecular formula, acting as a foundational check.

High-Resolution Mass Spectrometry (HRMS): The First Checkpoint

Before delving into the complexities of NMR, a rapid and highly accurate confirmation of the elemental composition is crucial. High-Resolution Mass Spectrometry provides mass measurements with enough precision to confidently determine a unique molecular formula.[4][][6][7]

Experimental Protocol: LC-HRMS
  • Sample Preparation: A dilute solution of the compound (approx. 1 mg/mL) is prepared in a mixture of methanol and water (1:1) with 0.1% formic acid to promote ionization.

  • Instrumentation: A Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) is used.

  • Ionization Mode: Positive-ion Electrospray Ionization (ESI+) is chosen, as the nitrogen atoms in the heterocyclic system are readily protonated.

  • Data Acquisition: The instrument is calibrated, and data is acquired over a mass range of m/z 100-500.

Expected Results and Interpretation

For 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Molecular Formula: C9H9N3O), we expect to observe the protonated molecular ion [M+H]+.

ParameterExpected Value
Molecular FormulaC9H9N3O
Exact Mass175.0746
Observed [M+H]+176.0819

The power of HRMS lies in its precision.[8] A measured mass of 176.0819 +/- 5 ppm (parts per million) provides strong evidence for the elemental composition C9H10N3O+, effectively ruling out other potential formulas with the same nominal mass. This initial result validates that we have the correct atoms in our molecule before proceeding to determine how they are connected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the cornerstone of small molecule structure elucidation. A suite of 1D and 2D experiments will be employed to map out the complete proton and carbon framework of the molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is chosen for its excellent solubilizing power for heterocyclic compounds and its ability to allow for the observation of exchangeable protons (e.g., -OH, -NH).[9][10]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • 1D: ¹H NMR, ¹³C NMR

    • 2D: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation)

Workflow for NMR-Based Structural Elucidation

Caption: Workflow for NMR-based structure elucidation.

¹H NMR: The Proton Blueprint

The ¹H NMR spectrum provides the first detailed look at the molecule's proton environments. Based on known data for pyrrolo[2,3-pyrimidines and N-cyclopropyl systems, we can predict the following signals.[9][10][11][12][13]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-2~8.1singlet (s)1HAromatic proton on the pyrimidine ring, deshielded by adjacent nitrogen atoms.[2]
H-6~7.2doublet (d)1HPyrrole ring proton adjacent to the fusion point. Coupled to H-5.
H-5~6.6doublet (d)1HPyrrole ring proton coupled to H-6.
H-8 (N-CH)~3.5multiplet (m)1HMethine proton of the cyclopropyl group, shifted downfield due to attachment to the electron-withdrawing pyrrole nitrogen.
H-9/10 (CH2)~1.2multiplet (m)2HMethylene protons of the cyclopropyl group, diastereotopic.
H-9'/10' (CH2)~1.0multiplet (m)2HMethylene protons of the cyclopropyl group, diastereotopic.
OH~11.5broad (br s)1HHydroxyl proton, often broad due to exchange. Its presence and downfield shift strongly suggest the 4-ol tautomer is favored in DMSO, likely due to intramolecular hydrogen bonding or solvent effects.
¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.[14][15][16][17]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-4~158Carbon bearing the hydroxyl group, significantly deshielded.
C-2~151Aromatic carbon in the pyrimidine ring, adjacent to two nitrogens.[1]
C-7a~150Bridgehead carbon at the ring fusion.
C-5a~115Bridgehead carbon at the ring fusion.
C-6~125Pyrrole ring carbon.
C-5~101Pyrrole ring carbon.
C-8 (N-CH)~35Methine carbon of the cyclopropyl group, attached to nitrogen.
C-9/10 (CH2)~8Methylene carbons of the cyclopropyl group, characteristically shielded and found at a high field.[14]

2D NMR: Connecting the Dots for Unambiguous Assignment

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[18]

  • COSY (¹H-¹H Correlation): This experiment is critical for identifying coupled proton systems.[19] We would expect to see:

    • A cross-peak between the signals at ~7.2 ppm (H-6) and ~6.6 ppm (H-5), confirming their adjacency on the pyrrole ring.

    • Complex cross-peaks between the cyclopropyl protons (~3.5, ~1.2, and ~1.0 ppm), confirming they belong to the same spin system.

  • HSQC (¹H-¹³C Single-Bond Correlation): This experiment maps each proton directly to the carbon it is attached to, acting as a powerful assignment tool.[19][20] For example, it would show a correlation between the proton at ~8.1 ppm and the carbon at ~151 ppm, definitively assigning them as H-2 and C-2, respectively.

  • HMBC (¹H-¹³C Multiple-Bond Correlation): This is arguably the most crucial experiment for proving the overall structure and, critically, the regiochemistry of the cyclopropyl substitution.[20][21][22] It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

    • H-6 (~7.2 ppm) to C-7a (~150 ppm) and C-4 (~158 ppm): Confirms the connectivity around the pyrrole-pyrimidine fusion.

    • H-2 (~8.1 ppm) to C-7a (~150 ppm) and C-4 (~158 ppm): Further solidifies the pyrimidine ring structure.

    • The Decisive Correlation: H-8 (~3.5 ppm) to C-6 (~125 ppm) and C-7a (~150 ppm): This is the smoking gun. The correlation from the cyclopropyl methine proton to carbons within the pyrrole ring provides undeniable evidence that the cyclopropyl group is attached at the N7 position.

Comparison with Alternative Characterization Techniques

While the combination of HRMS and a full suite of NMR experiments provides a gold-standard characterization, it's worth considering alternatives and their limitations:

  • Low-Resolution Mass Spectrometry (LRMS): While useful for confirming nominal mass and as a quick check during synthesis, LRMS lacks the accuracy to provide an unambiguous molecular formula, which is a critical starting point for structural elucidation.[6][8]

  • Infrared (IR) Spectroscopy: IR could confirm the presence of O-H (~3400 cm⁻¹) and C=N/C=C (~1600-1500 cm⁻¹) stretching, consistent with the proposed structure. However, it cannot distinguish between isomers and provides no information on the specific connectivity of the atoms.

  • X-ray Crystallography: This technique would provide the most definitive structural proof, including bond lengths and angles. However, it is entirely dependent on the ability to grow a single crystal of suitable quality, which is often a significant bottleneck and not always feasible. The NMR/MS approach is applicable to non-crystalline materials.

Conclusion

The structural characterization of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a multi-faceted process that relies on the synergistic application of HRMS and advanced NMR techniques. HRMS provides the foundational confidence in the elemental composition, while a combination of 1D and 2D NMR experiments meticulously pieces together the molecular puzzle. The HMBC experiment, in particular, is indispensable for confirming the N7-cyclopropyl regiochemistry. This rigorous, self-validating workflow ensures the highest degree of confidence in the structure, a critical requirement for any compound intended for further study in a research or drug development setting.

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A Guide to Cross-Reactivity Profiling of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Kinase Inhibitor Selectivity

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent kinase inhibitors.[1][2][3] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases. This has led to the successful development of drugs targeting Janus kinases (JAKs), c-Met, and others, for the treatment of cancers and inflammatory diseases.[4][5][6][7][8] However, the very feature that makes this scaffold so effective—its ability to interact with the highly conserved ATP pocket—also presents a significant challenge: achieving selectivity.[9]

Off-target kinase inhibition can lead to unforeseen toxicities or a convoluted pharmacological profile, making it difficult to deconvolute the true mechanism of action.[9] Therefore, early and comprehensive cross-reactivity profiling against a broad panel of kinases is not just a regulatory formality but a critical step in the discovery and development of safe and effective drugs.[10][11][12]

This guide provides a framework for assessing the selectivity of a novel 7-deazapurine derivative, 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. While specific experimental data for this compound is not yet publicly available, we will present a detailed methodology and illustrative data to guide researchers in this crucial endeavor. We will delve into the "why" behind experimental choices, providing a robust, self-validating system for kinase inhibitor profiling.

The Compound of Interest: 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

The introduction of a cyclopropyl group at the 7-position of the pyrrolo[2,3-d]pyrimidine core is a strategic modification. This small, rigid ring system can influence the compound's conformation and interactions within the ATP-binding pocket, potentially enhancing both potency and selectivity for a specific kinase or kinase family. The 4-ol (or its tautomeric 4-one form) is a key feature for hydrogen bonding interactions with the kinase hinge region. Based on the extensive literature on related compounds, it is plausible that 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol will exhibit inhibitory activity against members of the JAK family or other tyrosine kinases.[4][13]

Experimental Workflow for Kinase Profiling

A systematic approach to kinase profiling is essential for generating reliable and reproducible data. The following workflow outlines the key stages, from initial single-concentration screening to comprehensive dose-response analysis.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Validation cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation & QC B Single-Concentration Kinase Panel Screen (e.g., 1 µM and 10 µM) A->B C Hit Identification (% Inhibition > 50%) B->C D Dose-Response (IC50) Determination for Identified Hits C->D Advance Hits E Orthogonal Assay Confirmation (e.g., Binding vs. Activity Assay) D->E F Selectivity Profiling (S-Score, Kinome Map) E->F Validated Data G Cellular Target Engagement & Pathway Analysis F->G

Caption: A generalized workflow for kinase inhibitor profiling.

Detailed Experimental Protocols

The choice of assay technology is critical for generating high-quality data. Here, we provide detailed protocols for two widely used and complementary methods: a luminescent ADP detection assay for measuring kinase activity and a competitive binding assay.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for a generic serine/threonine or tyrosine kinase and is based on the principle of quantifying ADP produced during the kinase reaction.[14]

Rationale: The ADP-Glo™ assay is a universal platform applicable to virtually any kinase, as it measures the common product of the phosphotransferase reaction, ADP.[14] Its high sensitivity allows for the use of low enzyme concentrations and is robust at high ATP concentrations, which is crucial for accurately determining the potency of ATP-competitive inhibitors.[14]

Materials:

  • Recombinant Kinase of Interest

  • Kinase-specific Substrate (peptide or protein)

  • 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. The final assay concentration will be 100-fold lower than the concentration in the dilution plate.

  • Assay Setup:

    • Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor like staurosporine (positive control).

    • Prepare a 2X kinase/substrate solution in kinase buffer. The final concentration of kinase and substrate should be optimized for each specific kinase to ensure the reaction is in the linear range.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction Initiation:

    • Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine the IC50 of ATP-competitive inhibitors.[10]

    • Add 10 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure less than 30% of the substrate is consumed.

  • Reaction Termination and ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Competitive Binding Assay (Radioligand Binding)

Rationale: Binding assays provide a direct measure of the affinity of a compound for a kinase, independent of enzyme activity. This can be particularly useful for identifying non-ATP competitive inhibitors or for confirming the mechanism of action. Radioligand binding assays are considered a gold standard for their sensitivity and direct measurement of binding.[15]

Materials:

  • Recombinant Kinase of Interest

  • Broad-spectrum, high-affinity radiolabeled kinase inhibitor (e.g., [³H]-staurosporine or a specific tracer for the kinase family)

  • 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (test compound)

  • Unlabeled Staurosporine (positive control)

  • Binding Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)

  • Filter plates (e.g., 96-well glass fiber filters)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compound in DMSO as described in Protocol 1.

  • Assay Setup:

    • In a 96-well plate, combine the following in order:

      • Binding buffer

      • Test compound dilution (final DMSO concentration <1%)

      • Radiolabeled tracer (at a concentration near its Kd)

      • Recombinant kinase

    • Include wells for total binding (tracer only, no competitor) and non-specific binding (tracer plus a high concentration of unlabeled competitor, e.g., 10 µM staurosporine).

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the bound radioligand (retained on the filter) from the unbound.

    • Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound tracer.

  • Data Acquisition and Analysis:

    • Allow the filters to dry completely.

    • Add scintillation fluid to each well of the filter plate.

    • Count the radioactivity in each well using a microplate scintillation counter.

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Determine the IC50 value as described in Protocol 1. The Ki can then be calculated using the Cheng-Prusoff equation.

Hypothetical Cross-Reactivity Profile of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

To illustrate how to present and interpret profiling data, the following table shows a hypothetical cross-reactivity profile for our compound of interest against a representative panel of kinases from different families. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%.

Kinase FamilyKinase TargetIC50 (nM)
Tyrosine Kinase JAK1 15
JAK2 5
JAK3 2
TYK2 25
ABL1>10,000
SRC850
EGFR5,200
VEGFR21,500
c-Met>10,000
Axl7,800
Ser/Thr Kinase ROCK1>10,000
PKA>10,000
CDK29,500
p38α>10,000
AKT1>10,000

Interpreting the Selectivity Profile

The hypothetical data in the table suggests that 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a potent inhibitor of the JAK family, with the highest potency against JAK3. This is consistent with the known activity of many pyrrolo[2,3-d]pyrimidine-based inhibitors.[4][5][6] The compound shows significantly lower activity against other tyrosine kinases like SRC and VEGFR2, and is largely inactive against the tested serine/threonine kinases.

This type of profile suggests that the compound is a "selective" JAK inhibitor, but not "specific," as it inhibits multiple members of the JAK family. The selectivity for JAK3 over JAK2 is approximately 2.5-fold, and over JAK1 is 7.5-fold. While modest, this level of selectivity could be therapeutically relevant, as differential inhibition of JAK family members is thought to lead to distinct immunological effects.[4]

Visualizing this data on a kinome map or as a selectivity tree provides a more intuitive understanding of the compound's profile.

G cluster_JAK JAK Family cluster_OtherTK Other Tyrosine Kinases Compound Compound JAK3 JAK3 Compound->JAK3 JAK2 JAK2 Compound->JAK2 JAK1 JAK1 Compound->JAK1 TYK2 TYK2 Compound->TYK2 SRC SRC Compound->SRC VEGFR2 VEGFR2 Compound->VEGFR2

Caption: Hypothetical selectivity profile of the compound.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a data-rich process that is fundamental to modern drug discovery. For novel compounds built on established scaffolds like the 7-deazapurine core, understanding the selectivity profile is paramount. By employing a systematic workflow with robust and complementary assay technologies, researchers can generate high-quality data that confidently guides the optimization of lead compounds. While we have used a hypothetical example for 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, the principles and protocols outlined in this guide provide a comprehensive and scientifically rigorous framework for the experimental determination of its true kinase selectivity profile. This, in turn, will enable a more accurate prediction of its therapeutic potential and safety profile.

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  • de Graaf, C., et al. (2011). Visually Interpretable Models of Kinase Selectivity Related Features Derived from Field-Based Proteochemometrics. Journal of chemical information and modeling, 51(11), 2943-2956. [Link]

  • Lawhorn, B. G., et al. (2015). Supporting Information: Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K). ACS Publications. [Link]

  • Lawhorn, B. G., et al. (2015). Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K). ResearchGate. [Link]

  • Yang, T., et al. (2025). Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. Bioorganic Chemistry, 158, 108187. [Link]

  • Wang, L., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European journal of medicinal chemistry, 173, 211-224. [Link]

  • Yang, T., et al. (2025). Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. PubMed. [Link]

  • PubChem. (n.d.). 1-(4-(4-amino-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-3-fluorophenyl)-3-(3-(1-(trifluoromethyl)cyclopropyl)isoxazol-5-yl)urea. [Link]

  • Barlaam, B., et al. (2008). Identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of protein kinase B through fragment elaboration. Journal of medicinal chemistry, 51(7), 2097-2106. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6699. [Link]

  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International journal of molecular sciences, 24(1), 839. [Link]

  • Wang, J., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & medicinal chemistry, 60, 116700. [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. [Link]

  • Pharmaffiliates. (n.d.). 7-Nitroso-7H-pyrrolo[2,3-d]pyrimidin-4-ol. [Link]

Sources

confirming the binding mode of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol to its target

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical validation of the binding mode for 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (hereafter referred to as 7-CP-4-ol ).[1]

This molecule is a functionalized 7-deazahypoxanthine scaffold.[1][2][3][4][5] In drug discovery, this core is a "privileged structure" capable of acting as a transition-state mimic for Purine Nucleoside Phosphorylase (PNP) or as a hinge-binding fragment for Protein Kinases (e.g., JAK, BTK) .[1]

Executive Summary: The Tautomeric Challenge

The primary challenge in confirming the binding mode of 7-CP-4-ol is its tautomeric equilibrium.[1] In solution, the molecule exists in equilibrium between the enol (4-ol) and keto (4-one) forms.[1]

  • Kinase Targets (ATP-competitive): Typically require the molecule to adopt a specific tautomer to mimic the N1-N6 hydrogen bonding of Adenine.[1]

  • PNP Targets: The scaffold mimics Hypoxanthine, often binding in the keto form to coordinate with active site residues (e.g., Asn243 in human PNP).

Therefore, "confirming the binding mode" is not just about affinity; it is about determining which tautomer binds and which residues stabilize it .

Comparative Overview of Validation Methods
FeatureX-Ray Crystallography Ligand-Observed NMR (STD) Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Primary Output Atomic-resolution 3D structureEpitope mapping (which atoms touch protein)Kinetic rates (

,

)
Thermodynamic signature (

,

)
Binding Mode Resolution Definitive (Visualizes tautomer/H-bonds)Inferred (Proximity only)None (Only affinity/kinetics)Inferred (Enthalpy indicates H-bonds)
Throughput LowMediumHighLow
Sample Requirement High (mg quantities, crystallizable protein)Medium (Ligand excess, low protein)Low (immobilized protein)High (both protein and ligand)
Best For... Final confirmation of H-bond networkScreening fragments & weak binders (

)
Ranking potency & residence timeUnderstanding hydrophobic vs. H-bond driving forces

Strategic Validation Workflow

The following decision tree outlines the logical progression for validating the binding mode of 7-CP-4-ol.

BindingValidation Start Start: 7-CP-4-ol Scaffold Solubility Check Solubility (DMSO/Buffer) Start->Solubility AffinityScreen SPR/MST Screening (Determine Kd) Solubility->AffinityScreen WeakBinder Weak Binder (Kd > 10 µM) AffinityScreen->WeakBinder Low Affinity StrongBinder Strong Binder (Kd < 1 µM) AffinityScreen->StrongBinder High Affinity STD_NMR Ligand-Observed NMR (STD / WaterLOGSY) *Map Contact Epitopes* WeakBinder->STD_NMR CoCryst X-Ray Co-Crystallization (Soaking or Co-crystal) *Definitive Mode* StrongBinder->CoCryst CompMod Computational Docking (Tautomer Analysis) STD_NMR->CompMod Restraints Final Confirmed Binding Mode (Tautomer + Residues) CoCryst->Final CompMod->Final

Figure 1: Decision matrix for selecting the appropriate validation method based on binding affinity.

Detailed Experimental Protocols

Method A: X-Ray Crystallography (The Gold Standard)

This is the only method that can unambiguously distinguish whether 7-CP-4-ol binds as a donor-acceptor (enol) or acceptor-donor (keto) system.[1]

Objective: Obtain a <2.5 Å resolution structure of the Protein-Ligand complex.

Protocol:

  • Protein Prep: Concentrate the target protein (e.g., PNP or JAK kinase domain) to 10–15 mg/mL in a buffer lacking phosphate (which can mimic substrate).

  • Ligand Solubilization: Dissolve 7-CP-4-ol in 100% DMSO to 100 mM.

    • Critical Step: Ensure the "4-ol" has not degraded.[1] Verify purity via LC-MS prior to soaking.

  • Co-crystallization (Preferred):

    • Mix protein with ligand at a 1:2 molar ratio (Protein:Ligand).[1]

    • Incubate on ice for 1 hour to allow equilibrium.

    • Set up hanging drop vapor diffusion plates (1 µL complex + 1 µL reservoir solution).

  • Soaking (Alternative):

    • Grow apo-crystals first.[1]

    • Transfer crystals to a drop containing reservoir solution + 2–5 mM 7-CP-4-ol (ensure DMSO < 5%).[1]

    • Soak for 2–24 hours.

  • Data Collection & Refinement:

    • Collect diffraction data at 100 K.

    • Electron Density Map Analysis: Look for the

      
       difference map density in the active site.
      
    • Tautomer Assignment: Examine the hydrogen bond distances. If N3 acts as a donor (H-bond to a backbone carbonyl), the molecule is likely in the keto form.[1] If O4 acts as a donor, it is the enol form.

Method B: Saturation Transfer Difference (STD) NMR

If the molecule is a fragment (


 in µM-mM range) or fails to crystallize, STD-NMR is the best alternative to map the binding epitope.[1]

Objective: Determine which protons of the 7-cyclopropyl group and the pyrrolo-pyrimidine core are in direct contact with the protein.[1]

Protocol:

  • Sample Prep:

    • Buffer: D₂O-based buffer (e.g., 50 mM phosphate, pH 7.4, 150 mM NaCl).

    • Protein: 10–20 µM target protein.

    • Ligand: 1–2 mM 7-CP-4-ol (100-fold excess).

  • Pulse Sequence:

    • Run a standard 1D

      
      H NMR to assign ligand peaks.
      
    • Run the STD sequence: Irradiate the protein (on-resonance) at -0.5 ppm or 12 ppm (regions with no ligand signals).[1]

    • Record the off-resonance spectrum (irradiation at 30 ppm).

  • Analysis:

    • Subtract On-Resonance from Off-Resonance spectra.[1]

    • Interpretation: Signals that appear in the difference spectrum correspond to protons in close contact (<5 Å) with the protein.

    • Specific Check: If the cyclopropyl protons show a strong STD effect, it confirms the hydrophobic group is buried in a pocket (e.g., the hydrophobic patch of PNP or the gatekeeper region of a kinase).

Scientific Analysis: Interpreting the Data

Scenario 1: Target is Purine Nucleoside Phosphorylase (PNP)[1][5]
  • Expected Binding Mode: The 7-deazahypoxanthine core mimics the transition state of inosine/guanine.

  • Key Interaction: The O6 (carbonyl oxygen of the keto form) typically accepts a hydrogen bond from Asn243 (human numbering).[1] The N7-H (if present in the deaza core, N7 is C, so N1-H) interacts with Glu201 .[1]

  • Role of 7-Cyclopropyl: This group likely occupies the hydrophobic pocket usually filled by the ribose or a hydrophobic inhibitor tail.

  • Validation Marker: In X-ray, look for the "butterfly" conformation of the hydrophobic residues (Phe200) accommodating the cyclopropyl ring.

Scenario 2: Target is a Kinase (e.g., JAK)[1]
  • Expected Binding Mode: Hinge binding.

  • Key Interaction:

    • The pyrrolo[2,3-d]pyrimidine N1 and N3 usually form the donor-acceptor pair with the kinase hinge residues (e.g., Glu-Leu-Ala motif).[1]

    • Tautomer Alert: For the "4-ol" to bind to the hinge, it often must tautomerize to the enol form to present a Donor (N)-Acceptor (N) pattern similar to Adenine, OR bind in a "flipped" orientation.[1]

  • Validation Marker: In SPR, if the off-rate (

    
    ) is very fast, it suggests the 4-ol/4-one tautomer cost is penalizing binding affinity compared to a pure 4-amino analog.[1]
    

References

  • Structural Basis of PNP Inhibition

    • Source: Kicska, G. A., et al. (2002). "Structure-based design of transition state analogues of purine nucleoside phosphorylase.
    • Relevance: Establishes the binding mode of 7-deazahypoxanthine deriv
    • Link:[1]

  • Pyrrolo[2,3-d]pyrimidine Scaffold in Kinases

    • Source: Treiber, D. K., & Shah, N. P. (2013). "Ins and outs of kinase DFG motifs." Chemistry & Biology.
    • Relevance: Explains how the pyrrolo-pyrimidine core interacts with the ATP hinge region.[1]

    • Link:[1]

  • Tautomerism in Drug Discovery

    • Source: Martin, Y. C. (2009). "Let’s not forget tautomers." Journal of Computer-Aided Molecular Design.
    • Relevance: Discusses the critical error of modeling the wrong tautomer (4-ol vs 4-one) in docking studies.
    • Link:[1]

  • STD-NMR Methodologies

    • Source: Mayer, M., & Meyer, B. (1999). "Characterization of ligand binding by saturation transfer difference NMR spectroscopy." Angewandte Chemie.
    • Relevance: The foundational paper for the STD-NMR protocol described above.[1]

    • Link:[1]

Sources

assessing the selectivity of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol for JAK3 over other JAKs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for assessing the selectivity of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (and its functional derivatives) for JAK3.[1][2][3]

Executive Summary: The Scaffold Context The molecule 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol represents the oxygenated core scaffold of the veterinary drug Oclacitinib (Apoquel).[1][2][3] While the "4-ol" (or its tautomer, the 4-one) is often a synthetic intermediate or metabolite with reduced ATP-binding affinity compared to 4-amino derivatives, this scaffold is a critical template for JAK inhibition.[1][2][3]

Assessing JAK3 selectivity for this class of compounds presents a unique challenge: JAK3 almost exclusively functions as a heterodimer with JAK1 in cellular contexts (downstream of


 cytokines).[2][3] Therefore, "selectivity" must be proven by demonstrating potency against JAK1/JAK3 pairs while showing a lack of potency against JAK1-driven events that do not involve JAK3.[1][2][3]

PART 1: Structural & Mechanistic Hypothesis

Objective: Establish the biochemical rationale for selectivity before wet-lab testing.

The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP.[1][2] Selectivity for JAK3 over JAK1/JAK2/TYK2 relies on exploiting subtle differences in the ATP-binding pocket, specifically:

  • Cysteine 909 Targeting: JAK3 possesses a unique Cys909 residue in the solvent-exposed front of the ATP pocket (aligned with Ser/Ala in other JAKs).[1][2][3] Covalent inhibitors (e.g., Ritlecitinib) target this.[2]

  • Solvent-Exposed Interactions: The cyclopropyl group at the N7 position (characteristic of this scaffold) occupies a specific hydrophobic pocket.[1][2][3]

Expert Insight: If your molecule is the "4-ol" variant, be aware of keto-enol tautomerism.[1][2][3] In aqueous solution, the 4-one (lactam) form often predominates, which may abolish ATP-competitive binding unless the molecule is modified to lock the "ol" form or substituted (e.g., with an amine) to restore aromaticity and H-bond donor/acceptor capability.[1][2]

PART 2: Biochemical Profiling (Enzymatic Phase)

Objective: Determine intrinsic affinity (


 or 

) for the isolated kinase domains.[1][2][3]
Protocol: TR-FRET (LanthaScreen) or Microfluidic Mobility Shift (Z'-LYTE)

Radiometric assays (


-ATP) are the gold standard for raw accuracy, but TR-FRET is preferred for high-throughput profiling.[1][2][3]

Experimental Design:

  • Enzymes: Recombinant human catalytic domains of JAK1, JAK2, JAK3, and TYK2.

  • Substrate: JAK-specific peptide substrates (e.g., IRS-1 derived).[1][2][3]

  • ATP Concentration: CRITICAL. Assays must be run at

    
     [ATP] for each specific kinase to ensure IC50 values are comparable (representing 
    
    
    
    ).
    • JAK3

      
       is typically lower (~1-3 
      
      
      
      M) than JAK2 (~10-15
      
      
      M).[1][2][3]
  • Readout: Calculate the Selectivity Ratio:

    
    
    

Target Criteria:

  • JAK3 Selective: >10-fold vs. JAK1; >50-fold vs. JAK2.[1][2][3]

  • JAK2 Sparing: This is the safety signal.[2][3] JAK2 inhibition drives anemia (EPO) and neutropenia (GM-CSF).[1][2][3]

PART 3: Cellular Selectivity (The Functional Truth)

Objective: Dissect JAK3 activity from JAK1 activity. Since JAK3 does not function as a homodimer in relevant signaling, you must use a "Subtraction Strategy."

The "Subtraction" Logic[2]
  • Assay A (JAK1 + JAK3): IL-2 or IL-15 stimulation.[1][2][3][4] Both kinases are required.[1][2][3] Inhibition here proves potency, not selectivity.[2]

  • Assay B (JAK1 + JAK2/TYK2): IL-6 or IFN-

    
     stimulation.[1][2][3][5] Requires JAK1 but not JAK3.
    
  • Assay C (JAK2 + JAK2): EPO stimulation.[1][2][3] Pure JAK2 homodimer.[1][2][3]

Interpretation:

  • If the compound inhibits A but spares B , it is JAK3 Selective .

  • If the compound inhibits A and B equally, it is a JAK1 Inhibitor (or Pan-JAK).

Step-by-Step Protocol: Phospho-Flow Cytometry

System: Human Whole Blood (preferred over PBMCs to account for plasma protein binding).[1][2][3]

  • Collection: Heparinized whole blood from healthy donors.[1][2][3]

  • Pre-incubation: Treat with serial dilutions of 7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (or control) for 1 hour at 37°C.

  • Stimulation (15 min at 37°C):

    • Tube 1 (JAK1/3): IL-2 (100 ng/mL)

      
       Measure pSTAT5 (Y694).[1][2][3]
      
    • Tube 2 (JAK1/2): IL-6 (100 ng/mL)

      
       Measure pSTAT3 (Y705).[1][2][3]
      
    • Tube 3 (JAK2/2): EPO (10 U/mL)

      
       Measure pSTAT5 (Y694).[1][2][3]
      
    • Tube 4 (JAK1/TYK2): IFN-

      
      
      
      
      
      Measure pSTAT1 (Y701).[1][2][3]
  • Fixation/Permeabilization: Use methanol-based permeabilization (e.g., BD Phosflow Buffer III) to expose nuclear STAT epitopes.[1][2][3]

  • Staining: Fluorophore-conjugated anti-pSTAT antibodies + CD3 (T-cells) or CD14 (Monocytes).[1][2][3]

  • Analysis: Calculate

    
     based on Median Fluorescence Intensity (MFI) of the specific cell population.
    

PART 4: Visualization of Signaling & Workflow

Diagram 1: The "Subtraction Strategy" for JAK3 Selectivity

This diagram illustrates why testing IL-6 is mandatory to prove JAK3 selectivity.

JAK_Selectivity_Logic cluster_JAK3 Target Pathway (JAK1/JAK3) cluster_JAK1 Differentiation Control (JAK1/JAK2) IL2 IL-2 / IL-15 Rec_Gamma Receptor (gc + b) IL2->Rec_Gamma JAK1_3 JAK1 + JAK3 Rec_Gamma->JAK1_3 STAT5 pSTAT5 JAK1_3->STAT5 Result_JAK3 Inhibits = JAK3 or JAK1 Activity JAK1_3->Result_JAK3 IL6 IL-6 Rec_gp130 Receptor (gp130) IL6->Rec_gp130 JAK1_2 JAK1 + JAK2 Rec_gp130->JAK1_2 STAT3 pSTAT3 JAK1_2->STAT3 Result_JAK1 No Inhibition = JAK3 Selective Inhibition = JAK1/Pan Activity JAK1_2->Result_JAK1 Compound 7-Cyclopropyl... Scaffold Compound->JAK1_3 Tests Potency Compound->JAK1_2 Tests Selectivity

Caption: To confirm JAK3 selectivity, a compound must inhibit the IL-2 pathway (Left) while failing to inhibit the IL-6 pathway (Right), as both pathways require JAK1.[1][2][3]

Diagram 2: Experimental Workflow

Assay_Workflow cluster_readouts Cellular Readouts Step1 Step 1: Enzymatic Screen (TR-FRET) Step2 Step 2: Whole Blood Assay (Phospho-Flow) Step1->Step2 If IC50 < 1uM Step3 Step 3: Data Normalization Step2->Step3 MFI Analysis R1 IL-2/pSTAT5 (JAK1/3) Step2->R1 R2 IL-6/pSTAT3 (JAK1/2) Step2->R2 R3 EPO/pSTAT5 (JAK2/2) Step2->R3 Decision Selectivity Profile Step3->Decision

Caption: Sequential screening workflow moving from biochemical affinity to functional cellular selectivity.

PART 5: Comparative Data Table (Expected Profiles)

Use this table to benchmark your experimental data. The values below represent the expected profile of the active amine derivative (Oclacitinib) vs. other standards.

CompoundJAK1

(Enz)
JAK2

(Enz)
JAK3

(Enz)
Cellular Selectivity (JAK1 vs JAK3)
7-Cyclopropyl...[1][2][3][4][6] (Scaffold) High/InactiveHigh/InactiveHigh/InactiveLikely Inactive (Requires 4-amino)
Oclacitinib (Active Drug) ~10 nM~18 nM~99 nMJAK1 Selective (Inhibits IL-6 & IL-2)
Tofacitinib 3.2 nM4.1 nM1.6 nMPan-JAK (JAK1/3 bias)
Decernotinib >100 nM>100 nM<10 nMJAK3 Selective

Note on the Scaffold: If you are testing the "4-ol" specifically, expect


 values in the micromolar range. If you observe nanomolar potency, verify the purity and ensure it has not converted to a 4-chloro or 4-amino derivative.[1][2][3]

References

  • Gonzales, A. J., et al. (2014).[2][7] "Oclacitinib (APOQUEL) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy."[1][2][3] Journal of Veterinary Pharmacology and Therapeutics. Link[1][2][3]

  • Flanagan, M. E., et al. (2010).[2] "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis."[1][2][3] Journal of Medicinal Chemistry. Link[1][2][3]

  • Thorarensen, A., et al. (2014).[2] "Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600)." Journal of Medicinal Chemistry. Link[1][2][3]

  • Dowty, M. E., et al. (2014).[2] "Preclinical to clinical translation of the JAK1/JAK2 inhibitor ruxolitinib." Journal of Pharmacology and Experimental Therapeutics. Link

  • Thermo Fisher Scientific. "LanthaScreen™ Europium Kinase Binding Assay Protocol."[1][2][3] Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL. As a novel chemical entity, this compound's toxicological properties are not fully characterized. Therefore, this document is built upon the precautionary principle, treating the compound as hazardous until proven otherwise, and drawing upon established safety data for the parent pyrrolo[2,3-d]pyrimidine scaffold.

The foundation of laboratory safety is the Hierarchy of Controls , a framework established by occupational safety bodies like the U.S. Occupational Safety and Health Administration (OSHA).[1][2] This principle prioritizes eliminating hazards at their source. When that is not possible, engineering controls (like fume hoods) are the next best defense, followed by administrative controls (procedures and training), and finally, Personal Protective Equipment (PPE). PPE is the last line of defense, essential for protecting personnel from exposure when other controls cannot eliminate the risk entirely.

Part 1: Hazard Assessment - The Precautionary Principle

7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL belongs to the pyrrolo[2,3-d]pyrimidine class of compounds. This scaffold is a well-established pharmacophore in medicinal chemistry, frequently investigated for its potent biological activity, including anticancer properties, which implies potential cytotoxicity.[3][4][5] Safety Data Sheets (SDS) for structurally similar analogs consistently highlight several key risks.[6][7][8]

Given the lack of specific data for this cyclopropyl derivative, a conservative hazard assessment based on its chemical family is scientifically prudent and required.[9] The anticipated hazards are summarized below.

Anticipated Hazard Classification & Rationale Primary Exposure Routes
Acute Oral Toxicity Assumed Harmful if Swallowed. Analogs like 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine are classified as harmful if ingested.[6][7]Ingestion
Skin Irritation / Sensitization Assumed Skin Irritant & Potential Sensitizer. The parent compound, Pyrrolo[2,3-d]pyrimidin-4-ol, is a known skin sensitizer (Category 1).[8]Dermal (Skin) Contact
Eye Damage / Irritation Assumed Serious Eye Irritant. Multiple analogs are classified as causing serious eye irritation.[6][7][8]Ocular (Eye) Contact
Respiratory Irritation Assumed Respiratory Tract Irritant. Handling the solid powder can generate dust, posing an inhalation risk.[6][7]Inhalation
Chronic Toxicity Unknown. Long-term effects (carcinogenicity, mutagenicity, reproductive toxicity) are uncharacterized. The compound must be handled as if it possesses these hazards.All Routes

Part 2: Core Protective Measures: Engineering Controls & PPE Ensemble

The primary objective is to minimize exposure through all routes. This is achieved by combining a primary engineering control with a comprehensive PPE ensemble.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL, including weighing, reconstitution, and addition to reaction vessels, must be performed inside a certified chemical fume hood.[9][10] This is non-negotiable. The fume hood contains aerosols and dust, protecting the user from inhaling the compound.

Personal Protective Equipment (PPE) Ensemble

The selection of each PPE component is based on mitigating the specific risks identified in the hazard assessment.

  • Hand Protection: Double-gloving is mandatory to provide robust protection against dermal absorption.

    • Inner Glove: A standard nitrile examination glove provides a base layer of splash protection and dexterity.

    • Outer Glove: A thicker, chemical-resistant glove (e.g., neoprene) should be worn over the nitrile glove.

    • Rationale & Protocol: Nitrile gloves offer minimal protection against many organic solvents and are intended for incidental contact only.[11] The outer glove provides a more substantial barrier. Gloves must be inspected before each use and changed immediately if contamination is suspected, or every 30-60 minutes during prolonged handling.[12] Contaminated gloves must be removed and disposed of as hazardous waste before leaving the immediate work area.[11]

  • Eye and Face Protection: Protection against splashes and airborne particles is critical.

    • Primary Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times when handling the compound.[9][13] Standard safety glasses do not provide an adequate seal and are insufficient.

    • Secondary Protection: A full-face shield must be worn over the chemical splash goggles whenever there is an elevated risk of splashing, such as when transferring solutions greater than 1 liter or during procedures involving pressure or heating.[13][14] A face shield alone is not adequate eye protection.[13]

  • Body Protection:

    • A clean, long-sleeved laboratory coat, fully buttoned with knit cuffs, is required to protect skin and personal clothing.[13]

    • Full-length pants and closed-toe, closed-heel shoes are mandatory.[13] No part of the foot should be exposed.

  • Respiratory Protection:

    • For routine operations conducted within a certified fume hood, a respirator is generally not required.[15]

    • Emergency Use: In the event of a significant spill outside of a fume hood or a failure of engineering controls, respiratory protection is necessary. All personnel who may need to wear a respirator must be part of a comprehensive respiratory protection program that includes medical evaluation, training, and annual fit-testing, as mandated by OSHA (29 CFR 1910.134).[15][16] An N95 respirator may be sufficient for containing dust from a small solid spill, while an air-purifying respirator with organic vapor/particulate combination cartridges would be necessary for larger spills or aerosol-generating events.[14]

Part 3: Procedural Guidance & Workflows

Adherence to strict protocols for donning, doffing, and handling is crucial to prevent contamination.

Safe Handling Workflow

The following workflow illustrates the critical steps for safely handling the compound.

G cluster_prep Preparation Phase cluster_donning Donning PPE cluster_handling Handling Phase (Inside Fume Hood) cluster_doffing Doffing PPE prep1 Verify Fume Hood Certification is Current prep2 Assemble All Materials (Compound, Solvents, Glassware) prep1->prep2 prep3 Prepare Hazardous Waste Container prep2->prep3 don1 Don Lab Coat & Inner Nitrile Gloves prep3->don1 don2 Don Chemical Splash Goggles don1->don2 don3 Don Outer Chemical-Resistant Gloves don2->don3 handle1 Perform All Manipulations (Weighing, Dissolving) don3->handle1 handle2 Immediately Cap All Solutions and Containers handle1->handle2 handle3 Wipe Down Work Surface with Appropriate Solvent handle2->handle3 doff1 Remove Outer Gloves (Dispose as Haz-Waste) handle3->doff1 doff2 Remove Lab Coat doff1->doff2 doff3 Remove Goggles doff2->doff3 doff4 Remove Inner Gloves (Dispose as Haz-Waste) doff3->doff4 doff5 Wash Hands Thoroughly with Soap and Water doff4->doff5

Caption: Safe Handling Workflow for Novel Chemical Compounds.

Step-by-Step Protocols

1. Donning PPE (Putting On):

  • Put on your lab coat and fasten all buttons.

  • Put on your inner pair of nitrile gloves.

  • Put on your chemical splash goggles.

  • Put on your outer pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.

2. Doffing PPE (Taking Off):

  • Outer Gloves: While still in the work area, remove the outer gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated exterior folded inward. Hang it in its designated location or dispose of it if it's a disposable gown.

  • Goggles: Remove your goggles.

  • Inner Gloves: Remove the inner gloves using the same technique as the outer gloves. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[17]

Part 4: Emergency & Disposal Plans

Spill Response

Due to the unknown hazards, any spill of 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL should be treated as a major spill. [9]

G spill Spill Occurs! alert ALERT Immediately notify others in the lab. spill->alert evacuate EVACUATE Leave the affected area. Prevent others from entering. alert->evacuate confine CONFINE If safe to do so, close the fume hood sash and lab doors. evacuate->confine call CALL Contact your institution's Emergency Response Team. confine->call report REPORT Provide responders with: 1. Compound Name 2. Quantity Spilled 3. Location call->report

Sources

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